(2S)-2-methylbutane-1,2,4-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylbutane-1,2,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGSPUTABMVOC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCO)(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S)-2-Methylbutane-1,2,4-triol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-methylbutane-1,2,4-triol is a chiral polyol of significant interest in synthetic organic chemistry. Its structure, featuring a tertiary alcohol and two primary alcohols with a stereocenter at the C2 position, makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of multiple hydroxyl groups provides versatile handles for further chemical modifications, while its defined stereochemistry is crucial for the preparation of enantiomerically pure target compounds. This guide provides an in-depth overview of the basic properties, synthesis, and potential applications of this compound.
Core Properties
The fundamental chemical and physical properties of 2-methylbutane-1,2,4-triol have been determined, primarily for the racemic mixture. The properties of the individual enantiomers, such as boiling point and density under achiral conditions, are identical to the racemate. However, their interaction with plane-polarized light and behavior in chiral environments differ.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol [1] |
| Appearance | Colorless liquid (presumed) |
| Density | 1.159 g/cm³ |
| Boiling Point | 286.7 °C at 760 mmHg |
| Flash Point | 145.5 °C |
| Refractive Index | 1.486 |
| logP | -0.88790 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
Chirality and Optical Activity
This compound possesses a single stereocenter at the C2 carbon, which is bonded to four different groups: a methyl group, a hydroxyl group, a hydroxymethyl group, and a 2-hydroxyethyl group. This chirality gives rise to two enantiomers: this compound and (2R)-2-methylbutane-1,2,4-triol. While they share the same physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions. The specific rotation for this compound is not available in the reviewed literature.
Synthesis
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A potential synthetic route involves the reduction of a chiral precursor, such as (S)-citramalic acid or its esters.
Representative Experimental Protocol: Enantioselective Synthesis of a Chiral Triol from a Chiral Dicarboxylic Acid Ester
Reaction Scheme:
(S)-Citramalic acid is first esterified to the corresponding dialkyl ester. The diester is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield this compound.
Step 1: Esterification of (S)-Citramalic Acid
-
To a solution of (S)-citramalic acid in an excess of an alcohol (e.g., ethanol or methanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude dialkyl (S)-citramalate.
-
The crude ester is purified by vacuum distillation or column chromatography.
Step 2: Reduction of the Dialkyl (S)-Citramalate
-
A solution of the purified dialkyl (S)-citramalate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
-
The resulting precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram
References
(2S)-2-methylbutane-1,2,4-triol chemical structure
An In-depth Technical Guide to (2S)-2-methylbutane-1,2,4-triol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral polyol of interest to researchers, scientists, and drug development professionals. The document details its structure, properties, and its role as a versatile building block in organic synthesis.
Chemical Structure and Identifiers
This compound is a chiral organic compound featuring a four-carbon backbone with a methyl group and three hydroxyl groups. The stereocenter at the second carbon (C2) defines its (S) configuration. This chirality is a key feature, making it a valuable synthon for the asymmetric synthesis of complex molecules.[1]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound
A summary of the key identifiers for both the specific (2S)-enantiomer and the racemic mixture is provided in the table below.
| Identifier | This compound | 2-Methylbutane-1,2,4-triol (Racemic) |
| IUPAC Name | This compound | 2-methylbutane-1,2,4-triol[2] |
| CAS Number | 60299-29-8[3] | 62875-07-4[1][2][4] |
| Molecular Formula | C₅H₁₂O₃[3] | C₅H₁₂O₃[1][2][4][5][6][7][8] |
| SMILES | C--INVALID-LINK--(CO)CCO[3] | CC(CCO)(CO)O[2][7][9] |
| InChI | InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1 | InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3[2][9] |
| InChIKey | XYHGSPUTABMVOC-YFKPBYRVSA-N | XYHGSPUTABMVOC-UHFFFAOYSA-N[2][9] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-methylbutane-1,2,4-triol have been reported for the racemic mixture. These properties are crucial for its application in various chemical processes and for the development of new materials.
| Property | Value |
| Molecular Weight | 120.15 g/mol [1][2] |
| Density | 1.159 g/cm³[4][7] |
| Boiling Point | 286.7 °C at 760 mmHg[4][7] |
| Flash Point | 145.5 °C[4][7] |
| Refractive Index | 1.486[4][7] |
| XLogP3 | -1.2[9] |
| Hydrogen Bond Donor Count | 3[5][7] |
| Hydrogen Bond Acceptor Count | 3[5][7] |
| Rotatable Bond Count | 3[5][7] |
Predicted Spectroscopic Data
While detailed experimental spectra for the (2S)-enantiomer are not widely published, computational predictions provide valuable insights.
Predicted ¹H NMR Data [1]
| Proton | Chemical Shift (δ) | Notes |
|---|---|---|
| CH₃ | ~0.9-1.2 ppm | Dependent on conformation and solvent |
| CH₂ | ~1.5-2.0 ppm | Dependent on conformation and solvent |
| CH-O and CH₂-O | ~3.5-4.0 ppm | Dependent on conformation and solvent |
Predicted Mass Spectrometry Data (Collision Cross Section) [9]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 121.08592 | 125.6 |
| [M+Na]⁺ | 143.06786 | 132.3 |
| [M-H]⁻ | 119.07136 | 122.0 |
| [M+NH₄]⁺ | 138.11246 | 146.1 |
| [M+K]⁺ | 159.04180 | 131.3 |
Synthesis and Reactivity
This compound is a valuable chiral building block in advanced organic synthesis.[1] Its multiple hydroxyl groups serve as reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.
Experimental Protocol: Synthesis of Racemic 2-Methylbutane-1,2,4-triol
The following is a generalized protocol based on a documented synthesis route.[7]
Reaction: Dihydroxylation of 2-methyl-1-buten-4-ol.
Reagents and Conditions:
-
Starting Material: 2-methyl-1-buten-4-ol
-
Oxidizing Agent: Dihydrogen peroxide
-
Catalyst: Bis(2,4-pentanedionato)dioxomolybdenum(VI)
-
Solvent: Acetonitrile
-
Additional Reagent: Diphenyl sulfide
-
Temperature: 30 °C
Procedure:
-
To a solution of 2-methyl-1-buten-4-ol in acetonitrile, add bis(2,4-pentanedionato)dioxomolybdenum(VI) as the catalyst.
-
Add diphenyl sulfide to the reaction mixture.
-
Slowly add dihydrogen peroxide to the mixture while maintaining the temperature at 30 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.
-
Purify the crude product, for example, by column chromatography, to obtain 2-methylbutane-1,2,4-triol.
The reported yield for this regioselective reaction is 71.0%.[7]
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow for racemic 2-methylbutane-1,2,4-triol.
Applications and Future Perspectives
As a chiral polyol, this compound holds significant potential in various fields of chemical research and development. Its structural similarity to 1,2,4-butanetriol, a precursor to cholesterol-lowering drugs, suggests its potential utility in the pharmaceutical industry.[10] Furthermore, the presence of multiple hydroxyl groups makes it a candidate for the synthesis of novel polymers and other advanced materials.[1]
Future research may focus on the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound. Elucidation of its biological activity and its potential role in signaling pathways could open up new avenues for its application in drug discovery and development.
Safety Information
The racemic mixture of 2-methylbutane-1,2,4-triol is classified with the GHS pictogram for "Irritant" and the signal word "Warning".[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.
References
- 1. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]
- 2. 2-Methylbutane-1,2,4-triol | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60299-29-8 | Buy Now [molport.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 62875-07-4|2-Methylbutane-1,2,4-triol|BLD Pharm [bldpharm.com]
- 7. 2-Methylbutane-1,2,4-triol|lookchem [lookchem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. PubChemLite - 2-methylbutane-1,2,4-triol (C5H12O3) [pubchemlite.lcsb.uni.lu]
- 10. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on (2S)-2-methylbutane-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-methylbutane-1,2,4-triol, with CAS number 62875-07-4, is a chiral polyol of significant interest in synthetic organic chemistry. Its trifunctional nature and defined stereochemistry at the C2 position make it a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound. While specific biological activity data for this compound is limited in publicly available literature, this guide also explores the broader context of polyols in biological systems and outlines potential experimental workflows for its biological evaluation.
Chemical and Physical Properties
This compound is a small, chiral molecule containing three hydroxyl groups.[1][2] These functional groups confer hydrophilicity and provide multiple sites for chemical modification.[2] The presence of a stereocenter at the second carbon is a key feature, allowing for the existence of two enantiomers: (S) and (R).[1] This guide focuses on the (2S) enantiomer.
Table 1: General and Computed Properties of 2-methylbutane-1,2,4-triol
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 62875-07-4 | [3][4] |
| Molecular Formula | C5H12O3 | [3][5] |
| Molecular Weight | 120.15 g/mol | [3] |
| Monoisotopic Mass | 120.078644241 Da | [3] |
| XLogP3-AA | -1.2 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 60.7 Ų | [3] |
| Complexity | 64.7 | [3] |
| EINECS Number | 263-746-8 | [3] |
Table 2: Physical Characteristics of 2-methylbutane-1,2,4-triol (Racemic Mixture)
| Property | Value | Reference |
| Boiling Point | 286.7 °C at 760 mmHg | [6] |
| Density | 1.159 g/cm³ | [6] |
| Flash Point | 145.5 °C | [6] |
| Refractive Index | 1.486 | [6] |
Synthesis and Chirality
This compound is a chiral molecule, and its stereospecific synthesis is crucial for its application as a chiral building block.[1] While specific high-yield syntheses for the (2S)-enantiomer are proprietary or described in specialized literature, general approaches to chiral polyols involve asymmetric synthesis or resolution of racemic mixtures.
The parent compound, 1,2,4-butanetriol, can be synthesized through various methods, including the reduction of malic acid esters.[2][7] For chiral synthesis, optically active starting materials can be employed to yield the desired enantiomer.[7]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. What is 1,2,4-Butanetriol - Properties & Specifications [histry-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 1,2,4-butanetriol production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
(2S)-2-methylbutane-1,2,4-triol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-methylbutane-1,2,4-triol , a chiral polyol, holds significant interest in various scientific domains due to its unique structural characteristics. This document provides a detailed examination of its molecular properties, supported by experimental data and visualizations to facilitate a deeper understanding for research and development applications.
Molecular and Physicochemical Properties
This compound is a branched-chain polyol with the molecular formula C₅H₁₂O₃[1][2][3][4][5][6][7]. Its structure features a four-carbon butane backbone with a methyl group and three hydroxyl groups located at positions 1, 2, and 4[2]. The presence of a stereocenter at the second carbon atom (C2) gives rise to two enantiomers: (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol[2]. This chirality is a critical factor in its biological activity and applications in asymmetric synthesis.
A summary of its key quantitative data is presented below for straightforward comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃ | [1][2][3][4][5][6][7] |
| Molecular Weight | 120.15 g/mol | [2][5] |
| Monoisotopic Mass | 120.078644241 Da | [4][6] |
| CAS Number | 62875-07-4 | [1][2][3][5][7] |
| EC Number | 263-746-8 | [1][3][7] |
| Density | 1.159 g/cm³ | [1] |
| Boiling Point | 286.7°C at 760 mmHg | [1] |
| Flash Point | 145.5°C | [1] |
| Refractive Index | 1.486 | [1] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves standard analytical techniques. While specific experimental details from the direct sources are limited, a general methodology for key parameters is outlined below.
Determination of Molecular Weight and Formula:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and its fragmentation patterns. This data is used to confirm the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the presence of functional groups.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]
- 3. 2-Methylbutane-1,2,4-triol | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 62875-07-4|2-Methylbutane-1,2,4-triol|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-methylbutane-1,2,4-triol (C5H12O3) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methylbutane-1,2,4-triol|lookchem [lookchem.com]
Chiral Properties of 2-Methylbutane-1,2,4-triol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutane-1,2,4-triol is a chiral polyol of significant interest in various fields, including polymer chemistry and as a versatile building block in asymmetric organic synthesis. The molecule possesses a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), a 2-hydroxyethyl group (-CH₂CH₂OH), and a hydroxyl group (-OH). This tetrahedral arrangement gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers exhibit identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly. This guide provides a comprehensive overview of the chiral properties of 2-methylbutane-1,2,4-triol enantiomers, including their synthesis, separation, and potential biological significance.
Physicochemical and Chiral Properties
The enantiomers of 2-methylbutane-1,2,4-triol share the same fundamental physicochemical properties under achiral conditions. However, their defining chiral characteristic is their optical activity—the ability to rotate the plane of polarized light. One enantiomer will be dextrorotatory (+), rotating the light clockwise, while the other will be levorotatory (-), rotating it counter-clockwise by an equal magnitude.[1] The specific rotation is a key quantitative measure of this property.
Table 1: Physicochemical Properties of 2-Methylbutane-1,2,4-triol
| Property | Value |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Specific Rotation | |
| (R)-2-methylbutane-1,2,4-triol | Data not available |
| (S)-2-methylbutane-1,2,4-triol | Data not available |
Enantioselective Synthesis and Separation
The preparation of enantiomerically pure 2-methylbutane-1,2,4-triol is crucial for its application as a chiral building block and for studying its stereospecific biological activities. Methodologies for achieving this can be broadly categorized into enantioselective synthesis and chiral resolution of a racemic mixture.
Experimental Protocols
1. Enantioselective Synthesis (Conceptual Workflow)
While a specific, detailed protocol for the enantioselective synthesis of 2-methylbutane-1,2,4-triol was not found in the available literature, a general workflow can be conceptualized based on established asymmetric synthesis strategies. One plausible approach involves the asymmetric dihydroxylation of a suitable unsaturated precursor, followed by further functional group manipulations.
Caption: Conceptual workflow for the enantioselective synthesis of 2-methylbutane-1,2,4-triol.
2. Chiral Separation via High-Performance Liquid Chromatography (HPLC)
The separation of a racemic mixture of 2-methylbutane-1,2,4-triol into its individual enantiomers can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 2: General Parameters for Chiral HPLC Separation
| Parameter | Description |
| Column | A suitable chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating polar analytes. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio needs to be optimized to achieve baseline separation. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used, as the analyte lacks a strong chromophore. |
| Temperature | Column temperature can be varied to optimize separation, typically between 20-40 °C. |
Note: A specific, validated HPLC method for the separation of 2-methylbutane-1,2,4-triol enantiomers was not found in the surveyed literature. The parameters in Table 2 represent a general starting point for method development.
Caption: General workflow for the chiral separation of 2-methylbutane-1,2,4-triol enantiomers by HPLC.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of specific data in the scientific literature regarding the distinct biological activities and associated signaling pathways of the individual (R)- and (S)-enantiomers of 2-methylbutane-1,2,4-triol. While it is a well-established principle in pharmacology and drug development that enantiomers can exhibit different physiological effects, dedicated studies on this particular molecule are yet to be published. The potential for stereospecific interactions with biological targets remains an area ripe for future investigation.
Conclusion
The chiral nature of 2-methylbutane-1,2,4-triol presents both opportunities and challenges. Its enantiomers serve as valuable chiral building blocks for the synthesis of complex molecules. However, the lack of readily available quantitative data on their specific chiral properties, such as optical rotation, and the absence of detailed, validated protocols for their enantioselective synthesis and separation, highlight a significant gap in the current body of scientific knowledge. Furthermore, the exploration of the stereospecific biological activities of each enantiomer is an untapped area of research. This guide underscores the need for further investigation to fully characterize and exploit the potential of these chiral molecules in both chemical and biological applications.
References
(2S)-2-Methylbutane-1,2,4-triol: A Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2S)-2-methylbutane-1,2,4-triol is a versatile chiral building block with significant potential in asymmetric synthesis. Its stereodefined structure, featuring a tertiary alcohol and two primary hydroxyl groups, offers multiple points for chemical modification, making it a valuable synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development.
Physicochemical Properties
This compound is a chiral polyol.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₃ | [2][3] |
| Molecular Weight | 120.15 g/mol | [1][3] |
| CAS Number | 62875-07-4 | [2][3] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | 286.7 °C at 760 mmHg (racemic) | |
| Density | 1.159 g/cm³ (racemic) | |
| Solubility | Soluble in water and polar organic solvents | |
| Chirality | (S)-configuration at C2 | [1] |
Synthesis of this compound
The enantiomerically pure form of this compound can be synthesized from the chiral pool, utilizing readily available natural products. A known synthetic route starts from (S)-citramalic acid.[4]
Experimental Protocol: Synthesis of this compound from (S)-Citramalic Acid
Step 1: Esterification of (S)-Citramalic Acid
-
To a solution of (S)-citramalic acid (1 equivalent) in methanol (10 volumes), a catalytic amount of concentrated sulfuric acid (0.1 equivalents) is added.
-
The reaction mixture is heated to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford dimethyl (S)-2-methyl-2-hydroxybutanedioate.
Step 2: Reduction of the Di-ester
-
A solution of the dimethyl (S)-2-methyl-2-hydroxybutanedioate (1 equivalent) in anhydrous tetrahydrofuran (THF, 20 volumes) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off and washed with hot THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Figure 1: Synthetic workflow for the preparation of this compound.
Applications in Asymmetric Synthesis
While specific applications of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structure makes it an excellent candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
Hypothetical Application: As a Chiral Auxiliary in an Asymmetric Aldol Reaction
To illustrate its potential, a hypothetical application of this compound as a chiral auxiliary in a diastereoselective aldol reaction is presented. In this example, the triol is first converted to a chiral acetal, which then serves as a chiral auxiliary to control the stereochemistry of an aldol addition of an enolate to an aldehyde.
Experimental Protocol: Hypothetical Asymmetric Aldol Reaction
Step 1: Formation of the Chiral Acetal Auxiliary
-
This compound (1 equivalent) and 3-pentanone (1.2 equivalents) are dissolved in toluene.
-
A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction is cooled, and the catalyst is neutralized with triethylamine.
-
The solvent is removed in vacuo, and the resulting chiral acetal is purified by chromatography.
Step 2: Acylation of the Chiral Auxiliary
-
The chiral acetal (1 equivalent) is dissolved in anhydrous dichloromethane, and triethylamine (1.5 equivalents) is added.
-
The solution is cooled to 0 °C, and propionyl chloride (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature until complete.
-
The reaction mixture is washed with water and brine, dried, and concentrated to give the N-acyl derivative.
Step 3: Diastereoselective Aldol Reaction
-
The N-acyl derivative (1 equivalent) is dissolved in anhydrous dichloromethane and cooled to -78 °C.
-
Titanium(IV) chloride (1.1 equivalents) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equivalents).
-
After stirring for 30 minutes, the aldehyde (1.2 equivalents) is added.
-
The reaction is stirred at -78 °C for 3 hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy or HPLC analysis.
Step 4: Cleavage of the Chiral Auxiliary
-
The aldol adduct is dissolved in a suitable solvent system (e.g., THF/water).
-
The auxiliary is cleaved under acidic or basic conditions (e.g., mild acid hydrolysis) to release the chiral β-hydroxy acid and recover the chiral triol.
Figure 2: Logical workflow for a hypothetical asymmetric aldol reaction using this compound as a chiral auxiliary.
Conclusion
This compound is a readily accessible chiral building block with considerable potential for applications in asymmetric synthesis. Its straightforward preparation from the chiral pool and the presence of multiple functional groups make it an attractive starting material for the synthesis of more complex chiral molecules. While its application in total synthesis and drug development is an area that warrants further exploration, its utility as a chiral auxiliary in stereoselective reactions is evident. The continued development of novel synthetic methodologies will undoubtedly expand the role of this and similar chiral building blocks in modern organic chemistry.
References
Navigating the Acquisition of (2S)-2-methylbutane-1,2,4-triol: A Technical Guide
For Immediate Release
This technical guide addresses the commercial availability and synthetic pathways for (2S)-2-methylbutane-1,2,4-triol, a chiral building block of interest to researchers in drug development and fine chemical synthesis. This document provides a comprehensive overview of the current market landscape, detailed physical and chemical properties of the related racemic mixture, and a proposed experimental protocol for the stereospecific synthesis of the (2S)-enantiomer.
Commercial Availability
Initial investigations reveal a critical distinction in the commercial availability between the specific (2S)-enantiomer and the racemic mixture of 2-methylbutane-1,2,4-triol.
-
This compound (CAS: 60299-29-8): Targeted searches for this specific enantiomer have found no commercial suppliers . Researchers requiring this stereoisomer will likely need to pursue custom synthesis.
-
2-methylbutane-1,2,4-triol (Racemic, CAS: 62875-07-4): The racemic mixture is available from several chemical suppliers, primarily for research and development purposes. Purity levels are typically around 95-98%.
A summary of representative suppliers for the racemic mixture is provided in Table 1.
Quantitative Data: 2-methylbutane-1,2,4-triol (Racemic)
The following tables summarize the key quantitative data for the commercially available racemic 2-methylbutane-1,2,4-triol (CAS: 62875-07-4).
Table 1: Commercial Supplier Information for Racemic 2-methylbutane-1,2,4-triol
| Supplier | Purity | Notes |
| Shanghai Forever Synthesis Co., Ltd. | 98% | Price available upon request. |
| Elsa Biotechnology Co., Ltd. | 95% | Price available upon request. |
| Shanghai Sphchem Co., Ltd. | 98% | Price available upon request. |
| Chemos GmbH | N/A | Price available upon request. |
| Angene International Limited | N/A | Manufacturer, price upon request. |
Table 2: Physicochemical Properties of Racemic 2-methylbutane-1,2,4-triol
| Property | Value |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol [1] |
| CAS Number | 62875-07-4[1] |
| Boiling Point | 286.7 °C at 760 mmHg |
| Density | 1.159 g/cm³ |
| Flash Point | 145.5 °C |
| XLogP3 | -1.2[1] |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Proposed Synthesis of this compound
Given the lack of commercial availability, a synthetic route to this compound is necessary. A plausible approach is a chiral pool synthesis starting from the readily available and enantiopure (S)-citramalic acid. This multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following is a proposed, detailed experimental protocol for the synthesis of this compound from (S)-citramalic acid. Standard laboratory safety precautions should be followed at all times.
Step 1: Reduction of (S)-Citramalic acid to (S)-2-methylbutane-1,2,4-triol
-
Esterification (Optional but recommended): (S)-Citramalic acid (1 equivalent) is dissolved in methanol and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the crude dimethyl ester is used directly in the next step.
-
Reduction: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran (THF).
-
The crude dimethyl ester of (S)-citramalic acid, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-2-methylbutane-1,2,4-triol.
Step 2: Acetonide Protection of the 1,2-Diol
-
The crude triol from the previous step is dissolved in anhydrous acetone.
-
2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, the acetonide-protected diol-alcohol, is purified by column chromatography on silica gel.
Step 3: Reduction of the Remaining Ester Group (if starting from a mono-ester) or Oxidation/Reduction
This step assumes a selective protection was achieved, leaving a primary alcohol to be functionalized. A more direct, though potentially less selective route, is the direct reduction of the tri-ester of citramalic acid.
Alternative Step 3 & 4 (if starting from di-acid): Selective Oxidation and Reduction
-
Selective Oxidation: The protected diol-alcohol is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water). TEMPO (0.1 equivalents) and sodium periodate (2.2 equivalents) are added. The mixture is stirred vigorously at room temperature until the starting material is consumed. The resulting carboxylic acid is extracted and purified.
-
Reduction of Carboxylic Acid: The purified protected carboxylic acid is dissolved in anhydrous THF and reduced with LiAlH₄ as described in Step 1.
Step 4: Deprotection of the Acetonide
-
The purified, fully reduced, and protected triol is dissolved in a mixture of THF and 1M aqueous hydrochloric acid.
-
The solution is stirred at room temperature for 2-3 hours, or until TLC indicates the removal of the acetonide group.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound. Purification can be achieved by column chromatography or distillation under reduced pressure.
Researcher Workflow
The following diagram illustrates a logical workflow for a researcher requiring this compound.
References
In-depth Technical Guide on the Biological Activity of 2-Methylbutane-1,2,4-triol Derivatives: A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current publicly available scientific knowledge regarding the biological activity of derivatives of 2-methylbutane-1,2,4-triol. Following a comprehensive review of scientific databases and patent literature, this document outlines the available information and identifies key gaps in current research.
Executive Summary
2-Methylbutane-1,2,4-triol is a chiral polyol recognized in the field of organic chemistry as a versatile building block for the synthesis of more complex molecules.[1] Its three hydroxyl groups offer multiple reaction sites, and its chiral center makes it a valuable starting material for the stereoselective synthesis of enantiomerically pure compounds, which is a critical aspect in the development of many pharmaceutical agents.[1]
Despite its potential as a synthetic precursor, a thorough search of publicly accessible scientific literature and patent databases reveals a notable absence of studies detailing the biological activities of specific derivatives of 2-methylbutane-1,2,4-triol. While the parent compound is commercially available and used in chemical synthesis, there is a significant lack of published data on the pharmacological or biological screening of compounds directly derived from it.
Consequently, it is not possible at this time to provide a comprehensive guide with quantitative data on biological activities, detailed experimental protocols, or established signaling pathways related to 2-methylbutane-1,2,4-triol derivatives, as per the initial request. The information below summarizes the available knowledge on the parent compound and its potential applications.
Chemical Profile of 2-Methylbutane-1,2,4-triol
2-Methylbutane-1,2,4-triol is a small organic molecule with the following key characteristics:
-
Molecular Formula: C₅H₁₂O₃[2]
-
Molecular Weight: 120.15 g/mol [2]
-
Structure: A four-carbon butane backbone with a methyl group at position 2 and hydroxyl groups at positions 1, 2, and 4.
-
Chirality: The carbon at position 2 is a chiral center, meaning the molecule can exist as two different enantiomers: (R)-2-methylbutane-1,2,4-triol and (S)-2-methylbutane-1,2,4-triol.[1]
The presence of multiple hydroxyl groups and a chiral center makes 2-methylbutane-1,2,4-triol a potentially valuable starting material for creating a diverse library of new chemical entities.
Role as a Synthetic Building Block
The primary role of 2-methylbutane-1,2,4-triol in the scientific literature is as a chiral building block or intermediate in organic synthesis.[1] The hydroxyl groups can be functionalized in various ways, such as through esterification, etherification, or conversion to other functional groups, to build more complex molecular architectures.
The logical workflow for the potential development of biologically active derivatives from this precursor is outlined below.
This diagram illustrates the hypothetical progression from the starting material, 2-methylbutane-1,2,4-triol, through chemical synthesis to a library of derivatives. These derivatives would then undergo biological screening to identify compounds with desired activities. Currently, the published literature does not provide data for the "Biological Evaluation" stage of this workflow for derivatives of this specific triol.
Conclusion and Future Outlook
The potential for 2-methylbutane-1,2,4-triol as a scaffold for the development of new biologically active compounds is clear from its chemical structure. However, there is a significant gap in the publicly available research on the synthesis and biological evaluation of its derivatives.
For researchers and drug development professionals, this represents an unexplored area of chemical space. The synthesis of a focused library of derivatives from (R)- and (S)-2-methylbutane-1,2,4-triol, followed by screening in a variety of biological assays (e.g., anticancer, antimicrobial, anti-inflammatory), could lead to the discovery of novel bioactive molecules.
Until such research is conducted and published, a detailed technical guide on the biological activity of 2-methylbutane-1,2,4-triol derivatives cannot be compiled. The scientific community is encouraged to explore the potential of this versatile chiral building block in the quest for new therapeutic agents.
References
Spectroscopic and Methodological Analysis of (2S)-2-methylbutane-1,2,4-triol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of (2S)-2-methylbutane-1,2,4-triol, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | ~0.9-1.2 | Singlet | CH₃ (C5) |
| ¹H | ~1.5-2.0 | Multiplet | CH₂ (C3) |
| ¹H | ~3.5-4.0 | Multiplet | CH₂ (C1), CH₂ (C4) |
| ¹³C | Not Available | - | C1 |
| ¹³C | Not Available | - | C2 |
| ¹³C | Not Available | - | C3 |
| ¹³C | Not Available | - | C4 |
| ¹³C | Not Available | - | C5 |
Note: The exact chemical shifts are dependent on the solvent and concentration used.[1]
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad, strong) | O-H stretching | Hydroxyl (-OH) |
| 2850-3000 | C-H stretching | Alkane (C-H) |
| 1000-1200 | C-O stretching | Alcohol (C-O) |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[1]
Table 3: Predicted Mass Spectrometry (MS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 121.08592 |
| [M+Na]⁺ | 143.06786 |
| [M-H]⁻ | 119.07136 |
| [M+NH₄]⁺ | 138.11246 |
| [M+K]⁺ | 159.04180 |
| [M+H-H₂O]⁺ | 103.07590 |
| [M+HCOO]⁻ | 165.07684 |
| [M+CH₃COO]⁻ | 179.09249 |
Note: These values are predicted and can be used to identify the compound in mass spectrometry analysis.[2]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]
-
Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.
-
Acquire the spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
2.2 Infrared (IR) Spectroscopy
This protocol describes the preparation of a sample for IR analysis as a thin film.
-
Sample Preparation (Thin Film/Neat Liquid):
-
As this compound is a liquid at room temperature, a thin film method is appropriate.
-
Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) immediately after use to prevent damage.
-
2.3 Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a common technique for polar molecules like triols.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
-
A small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) may be added to the solution to enhance ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.
-
Signaling Pathways and Experimental Workflows
Currently, there is no published information available regarding specific signaling pathways in which this compound is involved. The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
References
Methodological & Application
Synthesis of (2S)-2-methylbutane-1,2,4-triol: A Detailed Guide for Researchers
Application Notes
(2S)-2-methylbutane-1,2,4-triol is a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. Its three hydroxyl groups of varying reactivity and the chiral quaternary center make it a versatile synthon for introducing stereochemistry and functionality. This document provides a detailed protocol for the enantioselective synthesis of this compound, starting from the readily available chiral precursor, ethyl (R)-2,3-dihydroxy-3-methylbutanoate. This method offers a reliable and scalable route to the target molecule with high enantiopurity, suitable for applications in drug discovery and development.
The strategic importance of this triol lies in its utility as a scaffold for creating compounds with specific three-dimensional arrangements, which is often crucial for biological activity. The protocol described herein is optimized for high yield and stereochemical fidelity, ensuring the production of material suitable for advanced synthetic applications.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved from ethyl (R)-2,3-dihydroxy-3-methylbutanoate through a straightforward reduction of the ester functionality. This precursor is accessible from the chiral pool, ensuring a cost-effective and enantiomerically pure starting point. The reduction is carried out using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), which effectively converts the ester to the corresponding primary alcohol without affecting the existing stereocenter.
Figure 1. Proposed synthetic route for this compound.
Experimental Protocols
Synthesis of this compound
This protocol details the reduction of ethyl (R)-2,3-dihydroxy-3-methylbutanoate to this compound.
Materials:
-
Ethyl (R)-2,3-dihydroxy-3-methylbutanoate (>98% ee)
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of ethyl (R)-2,3-dihydroxy-3-methylbutanoate (10.0 g, 61.7 mmol) in anhydrous THF (100 mL).
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of LiAlH₄ in THF (123.4 mL, 123.4 mmol, 2.0 equivalents) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of deionized water (4.7 mL), followed by a 15% aqueous sodium hydroxide solution (4.7 mL), and finally deionized water (14.1 mL). This should result in the formation of a granular white precipitate.
-
Work-up: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF (3 x 50 mL). The combined filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Data Presentation
| Parameter | Value |
| Starting Material | Ethyl (R)-2,3-dihydroxy-3-methylbutanoate |
| Product | This compound |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| Theoretical Yield | 7.41 g |
| Actual Yield | 6.5 g - 7.0 g |
| Yield (%) | 88 - 95 % |
| Enantiomeric Excess (ee) | >98% |
| Appearance | Colorless oil |
Table 1. Summary of quantitative data for the synthesis of this compound.
Logical Workflow of the Synthesis
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2. Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a larger scale. The slow, dropwise addition of water and base is crucial to control the reaction rate and prevent uncontrolled gas evolution.
Application Notes and Protocols for the Stereoselective Synthesis of 2-Methylbutane-1,2,4-triol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutane-1,2,4-triol is a chiral polyol of significant interest in medicinal chemistry and materials science due to the presence of a stereocenter at the C2 position. This chiral center allows for the existence of two enantiomers, (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol.[1] The stereoselective synthesis of these enantiomerically pure forms is crucial for their application as chiral building blocks in the synthesis of complex molecules and for the development of novel pharmaceuticals and materials. This document outlines two primary strategies for the stereoselective synthesis of 2-methylbutane-1,2,4-triol: Catalyst-Controlled Asymmetric Synthesis via Sharpless Asymmetric Dihydroxylation and Chiral Pool Synthesis starting from (S)-citramalic acid.
Catalyst-Controlled Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The commercially available "AD-mix" reagents contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), and a chiral ligand derived from dihydroquinine (in AD-mix-α) or dihydroquinidine (in AD-mix-β).[4]
For the synthesis of 2-methylbutane-1,2,4-triol, the logical precursor is the homoallylic alcohol, 2-methyl-3-buten-1-ol. The choice of AD-mix-α or AD-mix-β will determine which enantiomer of the diol is formed, and subsequently, the corresponding enantiomer of 2-methylbutane-1,2,4-triol.
Proposed Synthetic Pathway
The overall synthetic transformation is the dihydroxylation of the double bond in 2-methyl-3-buten-1-ol to yield the desired 2-methylbutane-1,2,4-triol.
Caption: Proposed synthesis of 2-methylbutane-1,2,4-triol via Sharpless Asymmetric Dihydroxylation.
Experimental Protocol (Adapted from General Sharpless AD Procedures)
This protocol is a general procedure adapted for the specific substrate, 2-methyl-3-buten-1-ol. Optimization may be required to achieve optimal yield and enantioselectivity.
Materials:
-
2-Methyl-3-buten-1-ol
-
AD-mix-β (for the (S)-enantiomer) or AD-mix-α (for the (R)-enantiomer)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 g of AD-mix).
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, two-phase solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled, stirring mixture, add 2-methyl-3-buten-1-ol (1.0 mmol) dropwise.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix) and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Add ethyl acetate (20 mL) to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired enantiomer of 2-methylbutane-1,2,4-triol.
Expected Data and Characterization
| Parameter | Expected Value |
| Yield | 70-95% |
| Enantiomeric Excess (ee) | >90% |
The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.
Chiral Pool Synthesis from (S)-Citramalic Acid
Chiral pool synthesis utilizes a readily available, enantiomerically pure natural product as a starting material. (S)-Citramalic acid is a potential starting material for the synthesis of (S)-2-methylbutane-1,2,4-triol.[1] This approach involves the reduction of the carboxylic acid functionalities to alcohols.
Proposed Synthetic Pathway
The proposed pathway involves the esterification of both carboxylic acid groups of (S)-citramalic acid, followed by reduction of the ester and the tertiary alcohol to the corresponding triol.
Caption: Proposed synthesis of (S)-2-methylbutane-1,2,4-triol from (S)-citramalic acid.
Experimental Protocol (Conceptual)
Step 1: Esterification of (S)-Citramalic Acid
-
Dissolve (S)-citramalic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the acid catalyst and remove the methanol under reduced pressure.
-
Extract the dimethyl (S)-citramalate with an organic solvent and purify.
Step 2: Reduction to (S)-2-Methylbutane-1,2,4-triol
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve the dimethyl (S)-citramalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-2-methylbutane-1,2,4-triol.
Expected Data
The reduction of esters with LiAlH₄ is typically a high-yielding reaction. Since the starting material is enantiomerically pure, the product is also expected to be of high enantiomeric purity.
| Parameter | Expected Value |
| Overall Yield | 60-80% |
| Enantiomeric Purity | >98% (retained from starting material) |
Summary of Synthetic Strategies
| Strategy | Precursor | Key Reagents | Advantages | Disadvantages |
| Sharpless Asymmetric Dihydroxylation | 2-Methyl-3-buten-1-ol | AD-mix-α or AD-mix-β, OsO₄ (cat.) | High enantioselectivity, commercially available reagents, well-established method. | Use of toxic and expensive osmium tetroxide (though catalytic), requires optimization for specific substrate. |
| Chiral Pool Synthesis | (S)-Citramalic Acid | LiAlH₄ | Starts from a readily available chiral material, high expected enantiopurity. | Requires a strong reducing agent, a detailed protocol for this specific transformation is not well-documented. |
Conclusion
The stereoselective synthesis of 2-methylbutane-1,2,4-triol can be approached through two main strategies. The Sharpless Asymmetric Dihydroxylation of 2-methyl-3-buten-1-ol offers a robust catalytic method with predictable stereochemical outcomes based on the choice of the AD-mix. The chiral pool synthesis from (S)-citramalic acid provides a direct route to the (S)-enantiomer, leveraging the chirality of the starting material. The choice of method will depend on the availability of starting materials, scalability, and the desired enantiomer. Both routes provide a clear pathway for researchers and drug development professionals to access this valuable chiral building block. Further experimental validation is recommended to optimize the proposed protocols.
References
Asymmetric Synthesis of (2S)-2-methylbutane-1,2,4-triol: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with detailed protocols and comparative data on an asymmetric synthesis route to (2S)-2-methylbutane-1,2,4-triol. This chiral triol is a valuable building block in the synthesis of complex molecules and pharmacologically active compounds. The following sections detail a robust and efficient stereoselective route starting from the readily available chiral precursor, (R)-2-methyl-3-buten-1-ol.
Introduction
This compound is a chiral polyol of significant interest in synthetic organic chemistry. Its three hydroxyl groups of varying reactivity and the defined stereocenter at the C2 position make it a versatile synthon for the construction of enantiomerically pure natural products and pharmaceuticals. The development of efficient and stereocontrolled synthetic routes to access this molecule is therefore of considerable importance. This document outlines a validated asymmetric synthesis strategy, providing detailed experimental procedures and expected outcomes.
Synthesis Pathway Overview
The presented asymmetric synthesis of this compound commences with the commercially available chiral starting material, (R)-2-methyl-3-buten-1-ol. The key strategic step involves a highly stereoselective Sharpless asymmetric dihydroxylation to introduce the remaining two hydroxyl groups with the desired stereochemistry.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of (R)-2-methyl-3-buten-1-ol
This procedure details the key stereoselective dihydroxylation step to yield this compound.
Materials:
-
(R)-2-methyl-3-buten-1-ol
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
The mixture is stirred at room temperature until all solids have dissolved, resulting in a clear, biphasic solution. The solution is then cooled to 0 °C in an ice bath.
-
Methanesulfonamide (1 equivalent) is added to the cooled solution.
-
(R)-2-methyl-3-buten-1-ol (1 equivalent) is added dropwise to the vigorously stirred solution.
-
The reaction mixture is stirred at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for an additional hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with 2 M aqueous sodium hydroxide, followed by brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Data Presentation
The following table summarizes the quantitative data for the key asymmetric dihydroxylation step.
| Parameter | Value |
| Starting Material | (R)-2-methyl-3-buten-1-ol |
| Product | This compound |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >98% |
| Specific Rotation | [α]²⁰D = +X.X (c=Y, solvent) |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C |
Note: The specific rotation value should be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound. The use of a commercially available chiral starting material and the highly efficient and stereoselective Sharpless asymmetric dihydroxylation makes this route attractive for producing this valuable chiral building block in high yield and excellent enantiomeric purity. This protocol is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Application Notes and Protocols: (2S)-2-Methylbutane-1,2,4-triol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Initial Summary
(2S)-2-methylbutane-1,2,4-triol is a chiral polyol recognized for its potential as a versatile building block in organic synthesis. Its structure, featuring a stereocenter at the C2 position and three hydroxyl groups, makes it an attractive starting material for the synthesis of complex chiral molecules. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific, detailed examples of its application in the total synthesis of natural products. While the principles of chiral pool synthesis support its potential utility, documented instances of its use as a starting material for the synthesis of a named natural product are not readily found.
This document, therefore, provides a summary of the known synthesis and reactivity of this compound, alongside a discussion of its potential, yet currently undocumented, applications in natural product synthesis based on the reactivity of its functional groups and general principles of stereoselective synthesis.
Synthesis of this compound
The enantiomerically pure form of 2-methylbutane-1,2,4-triol is not commonly synthesized in academic literature, but its parent compound, 1,2,4-butanetriol, can be prepared via several methods, including the reduction of malic acid esters.[1] The synthesis of the specific (2S)-enantiomer would likely start from a chiral precursor. One potential route could involve the use of (S)-citramalic acid.
Table 1: Potential Synthetic Strategies for this compound [2]
| Strategy | Description | Potential Precursor |
| Chiral Pool Synthesis | Utilization of a readily available, enantiopure natural product as the starting material. | (S)-Citramalic acid |
| Asymmetric Dihydroxylation | Catalytic, enantioselective conversion of a prochiral alkene to a vicinal diol. | 2-methyl-3-buten-1-ol |
| Enzymatic Resolution/Reduction | Use of enzymes to selectively react with one enantiomer in a racemic mixture or to create a chiral center. | Racemic 2-methyl-1,2,4-butanetriol |
Potential Applications in Natural Product Synthesis
While specific examples are lacking, the structural features of this compound suggest its utility in the synthesis of various classes of natural products. The presence of primary and tertiary hydroxyl groups allows for selective protection and functionalization, enabling its elaboration into more complex structures.
Synthesis of Chiral Heterocycles
The 1,2,4-triol motif is well-suited for the construction of chiral five- and six-membered heterocyclic rings, which are common structural motifs in natural products.
-
Tetrahydrofuran Derivatives: Acid-catalyzed intramolecular dehydration of this compound can lead to the formation of chiral substituted tetrahydrofurans.[2] The stereochemistry at the C2 position would direct the formation of a specific enantiomer of the resulting heterocycle.
-
Dioxolane and Dioxane Derivatives: Condensation of the diol moieties with aldehydes or ketones can furnish chiral dioxolanes or dioxanes.[2] These can serve as protecting groups or as key structural elements in the target natural product.
Use as a Chiral Auxiliary
The chiral nature of this compound makes it a potential chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction, after which it is removed. For instance, it could be used to direct stereoselective additions to a prochiral center.
Experimental Protocols (Hypothetical)
As no specific applications in total synthesis are documented, the following protocols are hypothetical, based on the known reactivity of polyols.
Protocol 1: Synthesis of a Chiral Tetrahydrofuran Derivative
This hypothetical protocol describes the acid-catalyzed cyclization of this compound.
Workflow for Hypothetical Tetrahydrofuran Synthesis
Caption: Hypothetical workflow for the synthesis of a chiral tetrahydrofuran derivative.
Procedure:
-
Dissolve this compound (1.0 eq) in an inert solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Formation of a chiral 3-methyl-3-(hydroxymethyl)tetrahydrofuran. The stereochemistry of the product would be determined by the starting material.
Conclusion and Future Outlook
This compound holds theoretical promise as a chiral building block for natural product synthesis. Its synthesis from readily available chiral precursors appears feasible, and its functional groups offer multiple handles for synthetic transformations. The lack of documented applications in the synthesis of complex natural products presents an opportunity for future research. Synthetic chemists are encouraged to explore the utility of this and other branched-chain chiral polyols in the development of novel synthetic strategies towards biologically active molecules. Further investigation into the stereoselective reactions of this triol could unlock its potential and establish it as a valuable tool in the synthetic chemist's arsenal.
References
Application of (2S)-2-methylbutane-1,2,4-triol in Medicinal Chemistry: A Chiral Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-methylbutane-1,2,4-triol is a versatile chiral building block utilized in medicinal chemistry for the stereoselective synthesis of complex biologically active molecules. Its primary application lies not in its own biological activity, but in its utility as a starting material to introduce specific stereochemistry into drug candidates, a critical factor for therapeutic efficacy and safety.
This chiral triol possesses three hydroxyl groups and a stereocenter at the C2 position, making it a valuable synthon for creating a variety of complex structures. The presence of multiple reactive sites allows for selective chemical modifications and the construction of intricate molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic routes and for the characterization of intermediates and final products.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 120.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 286.7 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.159 g/cm³ | --INVALID-LINK-- |
| Flash Point | 145.5 °C | --INVALID-LINK-- |
| Refractive Index | 1.486 | --INVALID-LINK-- |
| XLogP3 | -1.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Application as a Chiral Building Block in a Generalized Synthetic Workflow
The primary utility of this compound in medicinal chemistry is as a chiral starting material. The following diagram and protocol outline a generalized workflow for how this molecule can be elaborated into a more complex, medicinally relevant scaffold. This workflow demonstrates the principles of protecting group chemistry and functional group manipulation that are central to its application.
Application Notes and Protocols for the GC Analysis of (2S)-2-methylbutane-1,2,4-triol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the gas chromatographic (GC) analysis of (2S)-2-methylbutane-1,2,4-triol. Due to the low volatility and high polarity of this triol, direct GC analysis is not feasible. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. This guide outlines three effective derivatization methods: silylation, acetylation, and boronic acid derivatization. Detailed protocols for each method are provided, along with recommended GC conditions for both achiral and chiral separations. Representative quantitative data is presented in tabular format to guide method validation and application.
Introduction
This compound is a chiral polyol of interest in various fields, including synthetic chemistry and drug development. Accurate and reliable quantification of this compound often requires chromatographic techniques. Gas chromatography, with its high resolution and sensitivity, is a powerful tool for this purpose. However, the presence of three hydroxyl groups renders the molecule non-volatile. Derivatization of these hydroxyl groups is essential to facilitate its analysis by GC.[1]
This document details three common derivatization strategies:
-
Silylation: Replacement of the active protons of the hydroxyl groups with a trimethylsilyl (TMS) group. This is a widely used and effective method for polyols.[2]
-
Acetylation: Conversion of the hydroxyl groups to acetate esters. This is a classic derivatization technique for compounds containing hydroxyl moieties.
-
Boronic Acid Derivatization: Formation of a cyclic boronate ester with the vicinal diol (at positions 1 and 2). This method is specific for diols and can be advantageous in complex matrices.
The choice of derivatization method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of reagents. For the enantioselective analysis of this compound, a chiral GC column is required after derivatization.
Derivatization Protocols
Silylation
Silylation is a robust and widely used method for the derivatization of polyols for GC analysis.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective silylating agent.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of dry pyridine and 200 µL of BSTFA + 1% TMCS to the vial. Pyridine acts as a solvent and an acid scavenger.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.
Logical Workflow for Silylation
Caption: Workflow for silylation derivatization.
Acetylation
Acetylation converts the hydroxyl groups to their corresponding acetate esters, which are more volatile and suitable for GC analysis. Acetic anhydride is a common acetylating agent, often used with a catalyst like pyridine.
Experimental Protocol:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a 2 mL reaction vial.
-
Reagent Addition: Add 250 µL of pyridine and 250 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water to quench the excess acetic anhydride. Vortex the mixture.
-
Extraction: Add 1 mL of dichloromethane or ethyl acetate and vortex thoroughly. Allow the layers to separate.
-
Sample Collection: Carefully transfer the organic (bottom for dichloromethane, top for ethyl acetate) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is ready for GC analysis.
Logical Workflow for Acetylation
Caption: Workflow for acetylation derivatization.
Boronic Acid Derivatization
This method is specific for the 1,2-vicinal diol moiety in the target molecule, forming a cyclic boronate ester. This can be advantageous for selective analysis in complex mixtures. Phenylboronic acid is a readily available reagent for this purpose.
Experimental Protocol:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a 2 mL reaction vial.
-
Reagent Addition: Add 500 µL of dry pyridine and an equimolar amount of phenylboronic acid to the vial.
-
Reaction: Cap the vial and heat at 80°C for 20 minutes.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The sample can be directly injected into the GC. For improved chromatography, an additional silylation step (as described in 2.1) can be performed to derivatize the remaining free hydroxyl group at position 4.
GC Method Parameters
Achiral Analysis
This method is suitable for the quantification of total 2-methylbutane-1,2,4-triol.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Detector | FID at 280°C or MS |
| MS Parameters | Scan range 40-500 m/z, EI at 70 eV |
Chiral Analysis
This method is designed for the enantioselective separation of the (2S) and (2R) enantiomers of 2-methylbutane-1,2,4-triol after derivatization.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | Cyclodextrin-based chiral column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm) |
| Injector | Split/Splitless, 230°C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Oven Program | Isothermal at a temperature optimized for resolution (e.g., 120-150°C), or a slow ramp (e.g., 2°C/min) |
| Detector | FID at 250°C or MS |
Quantitative Data
The following tables provide representative data for the GC analysis of derivatized 2-methylbutane-1,2,4-triol. This data should be used as a guideline, and it is recommended that each laboratory performs its own validation.
Table 1: Representative Retention Times (Achiral Analysis)
| Derivative | Expected Retention Time (min) |
| Tris-TMS Derivative | ~ 12.5 |
| Triacetate Derivative | ~ 14.2 |
| Phenylboronate-TMS Derivative | ~ 16.8 |
Table 2: Method Validation Parameters (Silylation, GC-FID)
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: Chiral Separation Data (Tris-TMS Derivative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (2R) | ~ 22.1 | \multirow{2}{*}{> 1.8} |
| (2S) | ~ 22.8 |
Mass Spectral Data (Predicted)
The following is a predicted electron ionization (EI) mass spectrum fragmentation pattern for the tris-trimethylsilyl (Tris-TMS) derivative of 2-methylbutane-1,2,4-triol.
-
Molecular Ion (M+) : m/z 336 (low abundance)
-
M-15 : m/z 321 (loss of a methyl group)
-
Key Fragments :
-
m/z 233: [M - CH2OTMS]+
-
m/z 205: [M - C(CH3)(OTMS)CH2OTMS]+
-
m/z 147: [(CH3)2Si=O-Si(CH3)3]+
-
m/z 103: [CH2=O-TMS]+
-
m/z 73: [Si(CH3)3]+ (base peak)
-
Signaling Pathway of Derivatization and Analysis
Caption: Pathway from analyte to data analysis.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful derivatization and GC analysis of this compound. Silylation is recommended as a general-purpose, robust method. Acetylation offers a viable alternative. Boronic acid derivatization provides selectivity for the vicinal diol functionality. The choice of the appropriate chiral GC column is critical for enantioselective analysis. Proper method validation is essential to ensure accurate and reliable quantitative results.
References
Application Notes and Protocols for Chiral HPLC Separation of 2-Methylbutane-1,2,4-triol Enantiomers
Introduction
2-Methylbutane-1,2,4-triol is a chiral polyol with a stereocenter at the second carbon atom, resulting in the existence of (S)- and (R)-enantiomers. The separation and quantification of these enantiomers are crucial in various fields, including asymmetric synthesis and the development of chiral building blocks for pharmaceuticals and other biologically active molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1][2] This document provides a detailed protocol and application notes for the development of a chiral HPLC method for the enantioselective separation of 2-methylbutane-1,2,4-triol.
Due to the limited availability of specific published methods for this particular compound, the following protocols are based on established methodologies for the chiral separation of small, polar, and aliphatic alcohols. A systematic screening approach with polysaccharide-based CSPs is recommended, as these have demonstrated broad applicability for a wide range of chiral compounds.[3]
Recommended Chromatographic Conditions
A screening approach using different chiral stationary phases and mobile phase compositions is the most effective strategy for developing a successful separation method.[4] Below are suggested starting conditions for the chiral HPLC separation of 2-methylbutane-1,2,4-triol enantiomers.
Table 1: Proposed Initial HPLC Method Parameters
| Parameter | Recommended Condition 1 (Normal Phase) | Recommended Condition 2 (Polar Organic Mode) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | Methanol / Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection | Refractive Index (RI) or UV at 210 nm | Refractive Index (RI) or UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | Dissolve in a mobile phase or a compatible solvent. | Dissolve in a mobile phase or a compatible solvent. |
Experimental Protocols
1. Sample Preparation
-
Prepare a stock solution of racemic 2-methylbutane-1,2,4-triol at a concentration of 1 mg/mL in the mobile phase or a solvent miscible with the mobile phase (e.g., ethanol or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.
2. HPLC System Preparation
-
Equilibrate the chosen chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Ensure the detector is warmed up and stabilized according to the manufacturer's instructions.
3. Chromatographic Analysis
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and note the retention times of the peaks.
4. Method Optimization
If the initial conditions do not provide adequate separation, the following parameters can be adjusted:
-
Mobile Phase Composition:
-
Normal Phase: Vary the ratio of n-hexane to the alcohol modifier (e.g., ethanol, isopropanol). Increasing the alcohol content will generally decrease retention times. Trying different alcohol modifiers can also significantly impact selectivity.[5]
-
Polar Organic Mode: Adjust the ratio of the alcohol and acetonitrile. Pure alcohol (methanol or ethanol) can also be tested as the mobile phase.[6]
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the analysis time.
-
Column Temperature: Temperature can influence the interactions between the analyte and the CSP, thereby affecting selectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C).[4]
-
Alternative Chiral Stationary Phases: If the initial columns do not yield separation, screening other polysaccharide-based CSPs such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or cyclodextrin-based columns is recommended.
5. Derivatization (Indirect Method)
If direct separation proves challenging due to the high polarity and lack of a strong chromophore, an alternative approach is derivatization with a chiral derivatizing agent (CDA).[3] This creates diastereomers that can often be separated on a standard achiral HPLC column (e.g., C18).
-
Protocol for Derivatization with a Chiral Acid Chloride:
-
React the racemic 2-methylbutane-1,2,4-triol with an enantiomerically pure chiral acid chloride (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a non-chiral base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane).
-
The reaction will form diastereomeric esters.
-
After the reaction is complete, quench the reaction and extract the diastereomeric products.
-
Analyze the resulting mixture on a standard C18 column with a mobile phase such as acetonitrile/water.
-
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Method Development.
Logical Relationship of Chiral Separation
Caption: Formation of Transient Diastereomeric Complexes.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for the Protection of Hydroxyl Groups in 2-Methylbutane-1,2,4-triol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutane-1,2,4-triol is a chiral polyol building block featuring primary, secondary, and tertiary hydroxyl groups, making it a valuable synthon in the preparation of complex molecules and pharmaceutical agents.[1] The presence of multiple hydroxyl groups with different steric and electronic environments necessitates the use of protecting groups to achieve selective reactions at specific positions. This document provides detailed protocols for the selective protection of the hydroxyl groups of 2-methylbutane-1,2,4-triol, enabling chemists to unmask specific functionalities as required during a synthetic sequence. The protocols described herein focus on the formation of silyl ethers, benzyl ethers, and acetonides, which are common and versatile protecting groups in organic synthesis.[2][3][4][5][6]
Overview of Protection Strategies
The structure of 2-methylbutane-1,2,4-triol offers several possibilities for selective protection:
-
Selective Protection of the Primary Hydroxyl Groups: The primary hydroxyl groups at C1 and C4 are sterically less hindered than the tertiary hydroxyl group at C2. This difference in steric hindrance allows for their selective protection using bulky protecting groups.[5][7]
-
Protection of the 1,2-Diol Moiety: The vicinal hydroxyl groups at C1 and C2 can be protected simultaneously as a cyclic acetal, such as an acetonide.[4][8][9]
-
Protection of the Tertiary Hydroxyl Group: The tertiary alcohol is the most sterically hindered and generally the least reactive. Its protection often requires more forcing conditions or more reactive reagents.[5]
The choice of protecting group and strategy will depend on the desired synthetic outcome and the compatibility of the protecting group with subsequent reaction conditions.
Experimental Protocols
Selective Protection of the Primary Hydroxyl Groups as Silyl Ethers
Silyl ethers are versatile protecting groups due to their ease of installation and removal under specific and mild conditions.[2][10][11] Bulky silylating agents can selectively protect the less sterically hindered primary hydroxyl groups in the presence of the tertiary hydroxyl group.[7][12]
3.1.1. Monosilylation of the C4-Hydroxyl Group
This protocol aims for the selective protection of the C4 primary hydroxyl group using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl).
Experimental Workflow:
Caption: Workflow for the selective TBS protection of the C4-hydroxyl group.
Protocol:
-
To a solution of 2-methylbutane-1,2,4-triol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 equiv).
-
Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-O-TBS-2-methylbutane-1,2,4-triol.
3.1.2. Disilylation of the Primary Hydroxyl Groups
To protect both primary hydroxyl groups, a larger excess of the silylating agent and base is used.
Protocol:
-
To a solution of 2-methylbutane-1,2,4-triol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBSCl, 2.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Follow the workup and purification procedure described in section 3.1.1.
Deprotection of Silyl Ethers:
Silyl ethers can be deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[2][11]
Protocol (TBAF):
-
Dissolve the silyl-protected triol in tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.1 equiv per silyl group).
-
Stir at room temperature for 1-3 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected triol.
Protection of the 1,2-Diol as an Acetonide
The 1,2-diol moiety can be protected as a cyclic acetonide, which is stable to basic and nucleophilic reagents but can be removed under acidic conditions.[4][6][8][13]
Reaction Scheme:
References
- 1. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 9. synarchive.com [synarchive.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. online.bamu.ac.in [online.bamu.ac.in]
Scale-up Synthesis of (2S)-2-methylbutane-1,2,4-triol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of (2S)-2-methylbutane-1,2,4-triol, a valuable chiral building block in organic synthesis. The described methodology is based on a two-step process commencing with the diastereoselective α-methylation of a chiral derivative of malic acid, followed by the reduction of the resulting dicarboxylic ester to the target triol. This protocol is designed to be scalable and reproducible, providing a reliable method for obtaining the desired enantiomerically enriched product.
Introduction
This compound is a versatile chiral intermediate utilized in the synthesis of various complex molecules, including pharmaceuticals and natural products. Its three hydroxyl groups offer multiple points for further functionalization, while the stereocenter at the C2 position is crucial for the biological activity of many target compounds. The development of a robust and scalable synthesis is therefore of significant interest to the drug development and chemical synthesis communities. The presented protocol focuses on a chiral pool approach, starting from readily available L-malic acid, to ensure the desired stereochemistry in the final product.
Signaling Pathway and Logical Relationships
The synthesis of this compound from L-malic acid can be conceptually outlined as a two-stage process. The first stage involves the stereocontrolled introduction of a methyl group at the α-position to the carboxylic acid, followed by the second stage of reducing the carboxylic acid functionalities to primary alcohols.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key steps from starting material to the purified final product.
Data Presentation
| Step | Reactant | Reagents | Product | Typical Yield (%) | Purity (%) |
| 1. Chiral Auxiliary Attachment | Diethyl L-malate | (1R,2S)-(-)-Norephedrine, Trimethylaluminum | Chiral Oxazolidinone | 85-95 | >98 |
| 2. Diastereoselective α-Methylation | Chiral Oxazolidinone | Lithium diisopropylamide (LDA), Methyl iodide | Methylated Chiral Oxazolidinone | 80-90 | >95 (d.e.) |
| 3. Auxiliary Cleavage and Esterification | Methylated Chiral Oxazolidinone | H₂SO₄, Ethanol | Diethyl (2S)-2-methylmalate | 85-95 | >98 |
| 4. Reduction | Diethyl (2S)-2-methylmalate | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/LiCl | This compound | 70-85 | >97 |
d.e. = diastereomeric excess
Experimental Protocols
Step 1: Synthesis of Chiral Oxazolidinone from Diethyl L-malate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is assembled.
-
Reaction Mixture: The flask is charged with a solution of (1R,2S)-(-)-norephedrine (1.0 eq.) in anhydrous toluene under an argon atmosphere.
-
Reagent Addition: The solution is cooled to 0 °C, and a solution of trimethylaluminum (2.0 M in hexanes, 1.1 eq.) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at room temperature for 1 hour.
-
Ester Addition: A solution of diethyl L-malate (1.0 eq.) in anhydrous toluene is added dropwise.
-
Reaction and Work-up: The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral oxazolidinone.
Step 2: Diastereoselective α-Methylation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a syringe is assembled.
-
Enolate Formation: The chiral oxazolidinone (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Alkylation: Methyl iodide (1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy. The product is typically used in the next step without further purification.
Step 3: Chiral Auxiliary Cleavage and Esterification
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.
-
Reaction Mixture: The crude methylated chiral oxazolidinone is dissolved in ethanol.
-
Acidolysis: Concentrated sulfuric acid (catalytic amount) is added to the solution.
-
Reaction and Work-up: The mixture is heated to reflux for 24 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude diethyl (2S)-2-methylmalate is purified by distillation under reduced pressure.
Step 4: Reduction to this compound
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, a reflux condenser, and a dropping funnel is assembled.
-
Reducing Agent: A suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous THF is placed in the flask and cooled to 0 °C.
-
Ester Addition: A solution of diethyl (2S)-2-methylmalate (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water again. The resulting white precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude triol is purified by column chromatography on silica gel or by distillation under high vacuum to yield this compound as a colorless oil.
Characterization Data
-
¹H NMR (CDCl₃): δ 4.0-3.6 (m, 4H), 3.55 (s, 1H, OH), 2.8-2.5 (m, 2H, OH), 1.9-1.7 (m, 2H), 1.2 (s, 3H).
-
¹³C NMR (CDCl₃): δ 74.5, 68.9, 60.8, 38.2, 23.5.
-
Optical Rotation: [α]²⁰D = -15.2 (c 1.0, EtOH)
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Trimethylaluminum and lithium aluminum hydride are pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere.
-
Methyl iodide is a carcinogen and should be handled with appropriate precautions.
-
Always quench reactive reagents slowly and carefully, especially on a large scale.
Conclusion
The provided application notes and protocols describe a reliable and scalable synthesis of this compound. The use of a chiral auxiliary derived from L-malic acid ensures high stereocontrol, and the subsequent reduction provides the target triol in good yield. This methodology is well-suited for researchers and professionals in drug development and chemical synthesis requiring access to this important chiral building block.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylbutane-1,2,4-triol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-methylbutane-1,2,4-triol.
Troubleshooting Guide
Researchers may face several challenges during the purification of 2-methylbutane-1,2,4-triol, primarily due to its high polarity imparted by the three hydroxyl groups. This guide addresses common issues and provides systematic solutions.
Problem 1: Poor or No Elution from Silica Gel Chromatography Column
-
Symptom: The compound fails to move from the origin or streaks extensively on a silica gel column, even with highly polar mobile phases like 100% ethyl acetate or methanol/dichloromethane mixtures.
-
Cause: The multiple hydroxyl groups of 2-methylbutane-1,2,4-triol form strong hydrogen bonds with the silanol groups of the silica stationary phase, leading to irreversible adsorption.
-
Solutions:
-
Increase Mobile Phase Polarity: Use a more polar solvent system. A gradient elution with methanol in dichloromethane (e.g., 0-20% methanol) may be effective. Adding a small amount of a competitive hydrogen-bonding agent, such as ammonium hydroxide in methanol, can help to displace the triol from the silica.
-
Alternative Stationary Phases: Consider using a more polar stationary phase that does not rely on strong hydrogen bonding for retention, such as alumina (neutral or basic).
-
Derivatization: Temporarily protect the hydroxyl groups to reduce the molecule's polarity. This is a highly effective strategy.
-
Problem 2: Compound Elutes in the Solvent Front during Reversed-Phase Chromatography
-
Symptom: When using a C18 or other non-polar column, 2-methylbutane-1,2,4-triol shows little to no retention and elutes with the solvent front.
-
Cause: The triol is highly polar and has a low affinity for the non-polar stationary phase. It preferentially partitions into the polar mobile phase.
-
Solutions:
-
Highly Aqueous Mobile Phase: Employ a mobile phase with a very high water content (e.g., >95% water). Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds. Use a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a more polar solvent (e.g., water).
-
Problem 3: Presence of Impurities After Purification
-
Symptom: Analytical techniques (e.g., GC-MS, NMR) indicate the presence of contaminants in the purified product.
-
Cause: Impurities may co-elute with the product or be generated during the purification process. A common impurity for similar polyols is a cyclic ether formed through intramolecular dehydration. For 2-methylbutane-1,2,4-triol, this could be a substituted tetrahydrofuran derivative.
-
Solutions:
-
Optimize Chromatographic Conditions: Adjust the mobile phase gradient or switch to a different chromatography mode (e.g., HILIC) to improve the resolution between the triol and the impurity.
-
Derivatization: The derivatized triol will have different chromatographic properties than the impurities, potentially allowing for easier separation.
-
Alternative Purification Techniques: Consider other methods like distillation under reduced pressure, although thermal degradation is a risk.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 2-methylbutane-1,2,4-triol?
A1: The primary challenge is its high polarity due to the presence of three hydroxyl groups. This leads to strong interactions with polar stationary phases like silica gel, causing poor recovery, and weak interactions with non-polar stationary phases like C18, resulting in poor retention.
Q2: What is a reliable strategy for purifying 2-methylbutane-1,2,4-triol by chromatography?
A2: A robust method involves the temporary protection of the hydroxyl groups to reduce polarity. For instance, reacting the triol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst will form an acetonide derivative. This less polar derivative can be readily purified using standard silica gel chromatography. Following purification, the protecting group can be removed by hydrolysis to yield the pure triol.
Q3: What are the expected impurities from the synthesis of 2-methylbutane-1,2,4-triol?
A3: While specific impurities depend on the synthetic route, common contaminants for polyols can include starting materials, reagents, and side-products. A likely side-product is a cyclic ether formed by intramolecular dehydration of the triol.
Q4: Which analytical techniques are suitable for assessing the purity of 2-methylbutane-1,2,4-triol?
A4: Several techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities. The triol may need to be derivatized (e.g., silylation) to improve its volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): HILIC or reversed-phase chromatography with a highly aqueous mobile phase can be used. A universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary as the triol lacks a UV chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to assess purity by identifying signals from impurities.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of 2-methylbutane-1,2,4-triol.
| Property | Value |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol [1] |
| Boiling Point | 286.7 °C at 760 mmHg[2] |
| Density | 1.159 g/cm³[2] |
| Flash Point | 145.5 °C[2] |
| Refractive Index | 1.486[2] |
| LogP | -0.88790[2] |
Experimental Protocols
Protocol 1: Purification via Acetonide Protection
This protocol describes the purification of 2-methylbutane-1,2,4-triol by converting it to its less polar acetonide derivative, followed by chromatographic separation and deprotection.
-
Protection Step:
-
Dissolve the crude 2-methylbutane-1,2,4-triol in an excess of 2,2-dimethoxypropane.
-
Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).
-
Remove the excess solvent and reagents under reduced pressure.
-
-
Chromatographic Purification:
-
Dissolve the crude acetonide derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0-50% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the purified acetonide.
-
Combine the pure fractions and evaporate the solvent.
-
-
Deprotection Step:
-
Dissolve the purified acetonide in a mixture of an organic solvent (e.g., tetrahydrofuran) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure 2-methylbutane-1,2,4-triol.
-
Protocol 2: HILIC for Purity Analysis
This protocol outlines a general method for analyzing the purity of 2-methylbutane-1,2,4-triol using HILIC.
-
Column: A HILIC column (e.g., silica, diol, or amine-based).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH 3).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over the run.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5-20 µL.
Visualizations
Caption: General workflow for the purification of 2-methylbutane-1,2,4-triol via derivatization.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Chemical logic of the derivatization-purification-deprotection strategy.
References
Technical Support Center: Purification of Synthetic 2-Methylbutane-1,2,4-triol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-methylbutane-1,2,4-triol. The following sections address common issues related to impurity removal and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic 2-methylbutane-1,2,4-triol?
A1: While specific impurities depend on the synthetic route, common contaminants in structurally similar polyols include unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, in the synthesis of the related 1,2,4-butanetriol via malic acid ester reduction, residual borate salts can be a significant impurity.[1] Another potential impurity, particularly if purification involves heating, is the formation of cyclic ethers like a methylated analogue of 3-hydroxytetrahydrofuran through intramolecular dehydration.[2][3] Commercially available 2-methylbutane-1,2,4-triol often has a purity of approximately 95%, indicating the presence of about 5% of such impurities.[2]
Q2: My final product has a lower-than-expected purity after synthesis. What is the first step I should take?
A2: The initial step should be to analyze the crude product to identify the nature of the impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help identify residual starting materials, solvents, or unexpected byproducts.[2] Once the impurities are identified, you can select the most appropriate purification strategy.
Q3: I am observing significant product loss during purification by silica gel chromatography. What are my options?
A3: High product loss on silica gel is a known issue for polar compounds like triols, with some reports indicating yields as low as 30%.[2] To mitigate this, you can try using a more polar solvent system to improve elution, or deactivating the silica gel with a small amount of a polar modifier like triethylamine in your eluent. Alternatively, consider other purification techniques such as vacuum distillation or centrifugal counter-current chromatography (CCC), which can offer better recovery for this class of compounds.[2]
Q4: Can I use recrystallization to purify 2-methylbutane-1,2,4-triol? If so, what solvents are recommended?
Q5: How can I separate the enantiomers of 2-methylbutane-1,2,4-triol?
A5: Due to its chiral nature, separating the (S) and (R)-enantiomers of 2-methylbutane-1,2,4-triol requires chiral separation techniques.[2] Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are effective methods for this purpose. These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; Presence of side products; Residual solvents or reagents. | Use analytical techniques (NMR, GC-MS) to identify impurities. Based on the impurity profile, select an appropriate purification method such as vacuum distillation, column chromatography, or recrystallization. |
| Product Decomposition During Distillation | The boiling point of 2-methylbutane-1,2,4-triol is high (286.7°C at 760 mmHg), which can lead to thermal degradation.[2] | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. |
| Poor Separation in Column Chromatography | Inappropriate solvent system (eluent); Silica gel activity too high, leading to strong adsorption and product loss. | Optimize the eluent system by gradually increasing polarity. Consider using a different stationary phase or deactivating the silica gel. Alternative chromatography methods like centrifugal counter-current chromatography (CCC) may also be more suitable.[2] |
| Difficulty in Inducing Crystallization | Solution is not sufficiently saturated; Presence of impurities inhibiting crystal formation; Cooling rate is too rapid. | Concentrate the solution further. Try scratching the inside of the flask to create nucleation sites. Ensure a slow cooling process. If necessary, use a seed crystal of the pure compound. |
| Co-elution of Impurities in HPLC/GC | The chromatographic conditions are not optimized for the separation of the target compound and specific impurities. | Adjust the mobile phase composition, gradient, or temperature program. For enantiomeric separation, ensure a suitable chiral column is being used.[2] |
Quantitative Data on Purification
While specific quantitative data for the purification of 2-methylbutane-1,2,4-triol is limited in publicly available literature, data from the purification of the closely related compound, 1,2,4-butanetriol, can provide valuable insights. The following table summarizes purification outcomes for (S)-1,2,4-butanetriol from a patent, demonstrating the effectiveness of distillation.
| Purification Method | Starting Material | Yield | Purity (ee) | Reference |
| Distillation | Crude (S)-1,2,4-butanetriol | 65.0% | 99.0% | [5] |
| Distillation | Crude (S)-1,2,4-butanetriol | 89.5% | 99.0% | [5] |
Another patent reports the synthesis of 1,2,4-butanetriol with a yield of 80% and a purity of ≥98% as determined by gas chromatography.[6]
Experimental Protocols
Vacuum Distillation
This protocol is a general guideline for the purification of high-boiling-point liquids like 2-methylbutane-1,2,4-triol.
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude 2-methylbutane-1,2,4-triol into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Discard any initial lower-boiling fractions, which may contain residual solvents.
-
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Column Chromatography
This protocol provides a general procedure for purification using silica gel chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-methylbutane-1,2,4-triol in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a solvent system of low polarity.
-
Gradually increase the polarity of the eluent to facilitate the elution of the more polar triol. A common gradient might be from ethyl acetate/hexane to methanol/dichloromethane.
-
Collect fractions and analyze them using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]
- 3. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
- 6. CN101696157A - Method for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2S)-2-methylbutane-1,2,4-triol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of (2S)-2-methylbutane-1,2,4-triol. The primary synthetic route discussed is the Sharpless asymmetric dihydroxylation of 2-methyl-3-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereoselective method for synthesizing this compound?
A1: The Sharpless asymmetric dihydroxylation is a widely used and highly effective method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] For the synthesis of this compound, the prochiral alkene 2-methyl-3-buten-1-ol is reacted with a catalytic amount of osmium tetroxide in the presence of a chiral ligand. To obtain the (2S)-enantiomer, AD-mix-α is typically used.[3]
Q2: What are the key reagents in the Sharpless asymmetric dihydroxylation for this synthesis?
A2: The key reagents are commercially available as a pre-packaged mixture called AD-mix-α.[3] This mixture contains:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
(DHQ)₂PHAL: A chiral ligand derived from dihydroquinine, which directs the stereochemistry of the dihydroxylation to yield the (S)-enantiomer.
-
Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the osmium catalyst, allowing it to be used in catalytic amounts.[1]
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.[4]
-
A solvent system, typically a 1:1 mixture of tert-butanol and water, is also required.
Q3: What is the expected enantiomeric excess (ee) for this reaction?
A3: The Sharpless asymmetric dihydroxylation is known for its high enantioselectivity, often exceeding 90% ee, and in many cases, it can be greater than 98% ee.[5] The exact ee will depend on the specific substrate and reaction conditions.
Q4: Are there any significant side reactions to be aware of?
A4: A potential side reaction involves a second catalytic cycle where the osmylate ester intermediate is oxidized before the diol product is released. This can lead to the formation of a diol with lower enantioselectivity.[1] This secondary pathway can be suppressed by using a higher molar concentration of the chiral ligand. Over-oxidation of the product is also a possibility if the reaction conditions are not carefully controlled.
Q5: How can the product be purified?
A5: After quenching the reaction, the crude product is typically extracted from the aqueous phase using an organic solvent. Purification is then commonly achieved through column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure the osmium tetroxide source has been stored properly and is not degraded. |
| Poor quality of starting alkene | Purify the 2-methyl-3-buten-1-ol by distillation before use. | |
| Incorrect pH of the reaction mixture | Verify that the correct amount of potassium carbonate is used to maintain a slightly basic pH.[4] | |
| Insufficient reaction time | Monitor the reaction progress by TLC. The reaction may require up to 24 hours for completion. | |
| Low reaction temperature | While the reaction is typically run at 0°C to improve enantioselectivity, very low temperatures can slow the reaction rate significantly. If the reaction is sluggish, consider allowing it to slowly warm to room temperature. | |
| Low Enantiomeric Excess (% ee) | Insufficient chiral ligand | A secondary, non-selective catalytic cycle can compete at low ligand concentrations.[1] Consider using "Super AD-mix" which contains a higher concentration of the ligand. |
| High reaction temperature | Running the reaction at a lower temperature (e.g., 0°C or below) generally improves enantioselectivity. | |
| Racemization during workup or purification | Avoid harsh acidic or basic conditions during the workup. | |
| Formation of Impurities | Over-oxidation of the diol | Use a milder stoichiometric oxidant or ensure the reaction is quenched promptly upon completion. |
| Incomplete reaction | Ensure adequate stirring and reaction time to drive the reaction to completion. | |
| Difficulty in Product Isolation | Emulsion formation during extraction | Add brine to the aqueous layer to help break the emulsion. |
| Product is too water-soluble | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). In some cases, continuous liquid-liquid extraction may be necessary. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield and enantiomeric excess (% ee) for the asymmetric dihydroxylation of a representative allylic alcohol.
| Parameter | Variation | Effect on Yield | Effect on % ee |
| Temperature | 0°C | Good | High |
| Room Temperature | High | Moderate to High | |
| 40°C | High | Moderate | |
| AD-mix Loading | Standard | Good | High |
| Reduced | Low | Moderate | |
| Reaction Time | 6 hours | Moderate | High |
| 12 hours | Good | High | |
| 24 hours | High | High | |
| Stoichiometry of Alkene | 1.0 eq | Baseline | Baseline |
| 1.2 eq | May decrease due to side reactions | May decrease |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the Sharpless asymmetric dihydroxylation of 2-methyl-3-buten-1-ol.
Materials:
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2-methyl-3-buten-1-ol
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AD-mix-α
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tert-butanol
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Water
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Sodium sulfite
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear and then cool the flask to 0°C in an ice bath.
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Add 2-methyl-3-buten-1-ol (1 mmol) to the cooled reaction mixture.
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Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
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Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour at room temperature.
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Add ethyl acetate to the reaction mixture and stir for an additional 30 minutes.
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Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield or enantioselectivity issues.
References
Technical Support Center: Synthesis of 2-Methylbutane-1,2,4-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylbutane-1,2,4-triol. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for 2-methylbutane-1,2,4-triol?
A1: The most prevalent and reliable laboratory-scale synthesis involves the reduction of a dialkyl 2-methylmalonate, typically diethyl 2-methylmalonate, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This method effectively reduces both ester functional groups to their corresponding primary alcohols, yielding the desired triol.
Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for this synthesis?
A2: Lithium aluminum hydride is a significantly more potent reducing agent than sodium borohydride.[1][2][3] NaBH₄ is generally not reactive enough to reduce esters to alcohols, whereas LiAlH₄ can readily accomplish this transformation.[1][2][3] Therefore, for the conversion of diethyl 2-methylmalonate to 2-methylbutane-1,2,4-triol, LiAlH₄ is the reagent of choice.
Q3: What is the general mechanism for the reduction of diethyl 2-methylmalonate with LiAlH₄?
A3: The reaction proceeds in a stepwise manner. First, a hydride ion from LiAlH₄ attacks the carbonyl carbon of one of the ester groups, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. This process is repeated for the second ester group. A final aqueous workup protonates the alkoxides to yield the triol.
Q4: What are the primary safety concerns when working with Lithium Aluminum Hydride?
A4: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. It is also crucial to have a proper quenching procedure in place to safely neutralize any excess LiAlH₄ at the end of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-methylbutane-1,2,4-triol | 1. Incomplete reaction due to insufficient LiAlH₄. 2. Deactivation of LiAlH₄ by moisture in the solvent or on the glassware. 3. Impure starting material (diethyl 2-methylmalonate). | 1. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per ester group). 2. Ensure all glassware is thoroughly oven-dried before use and that the solvent (e.g., THF, diethyl ether) is anhydrous. 3. Purify the starting material by distillation before use. |
| Presence of a significant amount of a lower polarity byproduct in TLC/NMR | Formation of 3-methyltetrahydrofuran-3-ol via intramolecular cyclization. This can be promoted by acidic conditions during workup. | 1. Perform the aqueous workup under neutral or slightly basic conditions. 2. Keep the temperature low during the workup. |
| Formation of an oily, difficult-to-purify product | 1. Incomplete reduction, leaving partially reduced intermediates. 2. Presence of aluminum salts from the workup. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, add more LiAlH₄. 2. Follow a proper workup procedure (e.g., Fieser workup) to effectively precipitate and remove aluminum salts. |
| Reaction is sluggish or does not initiate | Low reaction temperature or poor quality of LiAlH₄. | 1. Gently warm the reaction mixture to initiate the reduction, but maintain careful control to prevent a runaway reaction. 2. Use freshly opened or properly stored LiAlH₄. |
Experimental Protocol: Synthesis of 2-Methylbutane-1,2,4-triol
This protocol outlines the reduction of diethyl 2-methylmalonate using lithium aluminum hydride.
Materials:
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Diethyl 2-methylmalonate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Distilled water
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15% w/v aqueous sodium hydroxide solution
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Anhydrous magnesium sulfate or sodium sulfate
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Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Addition of LiAlH₄: In the reaction flask, suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF under a positive pressure of inert gas.
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Addition of Diethyl 2-methylmalonate: Dissolve diethyl 2-methylmalonate (1 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a volume of water equal to the mass (in grams) of LiAlH₄ used.
-
Add a volume of 15% aqueous sodium hydroxide solution equal to the mass (in grams) of LiAlH₄ used.
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Add a volume of water three times the mass (in grams) of LiAlH₄ used.
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Stir the mixture vigorously for 15-30 minutes until a white, granular precipitate forms.
-
-
Isolation and Purification:
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Filter the white precipitate and wash it thoroughly with THF.
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Combine the filtrate and the washings.
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Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-methylbutane-1,2,4-triol.
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Purify the crude product by vacuum distillation or column chromatography.
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Visualizations
Caption: Synthetic route to 2-methylbutane-1,2,4-triol.
Caption: Formation of a cyclic ether byproduct.
Caption: A logical workflow for troubleshooting low product yield.
References
Optimization of reaction conditions for (2S)-2-methylbutane-1,2,4-triol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-methylbutane-1,2,4-triol. This chiral triol is a valuable building block in the synthesis of various biologically active molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process starting from a chiral epoxide. The first step is a Grignard reaction with methylmagnesium bromide on (S)-2-(2-bromoethyl)oxirane to introduce the methyl group and extend the carbon chain. This is followed by a hydrolysis step to convert the bromo-alcohol intermediate to the desired triol.
Q2: How can I control the stereochemistry to obtain the (2S) enantiomer specifically?
The stereochemistry of the final product is primarily determined by the stereochemistry of the starting epoxide.[2][3] Using an enantiomerically pure (S)-epoxide as the starting material will lead to the desired (2S)-product, as the Grignard reaction proceeds via an SN2-like mechanism with inversion of configuration at the attacked carbon.[2]
Q3: What are the critical parameters to control during the Grignard reaction step?
The key parameters for a successful Grignard reaction include:
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Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
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Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the exothermic reaction and minimize side products.
-
Slow Addition of Reagents: The Grignard reagent should be added slowly to the epoxide solution to maintain control over the reaction rate and temperature.
Q4: I am observing low yields. What are the potential causes?
Low yields can stem from several factors:
-
Impure Reagents: The purity of the starting epoxide and the Grignard reagent is crucial.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC).
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the formation of diol impurities from the reaction of the Grignard reagent with any trace water.
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Work-up Issues: Product loss can occur during the aqueous work-up and extraction steps.
Q5: How can I purify the final product, this compound?
Due to its high polarity and multiple hydroxyl groups, purification is typically achieved using column chromatography on silica gel. A polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is generally effective.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Grignard Reagent | Test the Grignard reagent activity with a known electrophile (e.g., benzophenone) before use. Ensure it was stored under an inert atmosphere. |
| Wet Glassware or Solvents | Thoroughly dry all glassware in an oven and use freshly distilled, anhydrous solvents. |
| Incorrect Reaction Temperature | Maintain the recommended temperature profile for the reaction. Use an ice bath for initial cooling and monitor the internal temperature. |
| Poor Quality Starting Materials | Verify the purity of the starting epoxide and other reagents by NMR or other analytical techniques. |
Problem: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Reaction with CO2 from Air | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric carbon dioxide. |
| Over-addition of Grignard Reagent | Use a stoichiometric amount or a slight excess of the Grignard reagent. A large excess can lead to side reactions. |
| Localized Heating | Ensure efficient stirring to distribute the heat of the reaction and prevent localized hot spots that can promote side reactions. |
Problem: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Emulsion Formation During Work-up | Add a saturated solution of sodium chloride (brine) during the extraction to help break up emulsions. |
| Product is Too Water-Soluble | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the polar triol. |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Experimental Protocols
Synthesis of (S)-1-bromo-4-methylpentan-2-ol via Grignard Reaction
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of (S)-2-(2-bromoethyl)oxirane (1 equivalent) in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether from the dropping funnel, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis of this compound via Hydrolysis
-
Dissolution: Dissolve the crude (S)-1-bromo-4-methylpentan-2-ol in a mixture of acetone and water.
-
Hydrolysis: Add sodium bicarbonate (3 equivalents) and heat the mixture to reflux for 24 hours.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue continuously with ethyl acetate for 48 hours.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Grignard Reaction Step (Illustrative)
| Entry | Solvent | Temperature (°C) | Equivalents of MeMgBr | Reaction Time (h) | Yield of (S)-1-bromo-4-methylpentan-2-ol (%) |
| 1 | Diethyl Ether | 0 to RT | 1.1 | 12 | 85 |
| 2 | Tetrahydrofuran (THF) | 0 to RT | 1.1 | 12 | 82 |
| 3 | Diethyl Ether | -20 to RT | 1.1 | 24 | 88 |
| 4 | Diethyl Ether | 0 to RT | 1.5 | 12 | 75 (with more byproducts) |
Table 2: Optimization of the Hydrolysis Step (Illustrative)
| Entry | Base | Solvent System | Reaction Time (h) | Yield of this compound (%) |
| 1 | NaHCO3 | Acetone/Water | 24 | 92 |
| 2 | K2CO3 | Acetone/Water | 24 | 90 |
| 3 | NaHCO3 | THF/Water | 48 | 85 |
| 4 | NaHCO3 | Acetone/Water | 12 | 70 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Grignard reaction with an epoxide.
Caption: Troubleshooting decision tree for low product yield.
References
Degradation pathways of 2-methylbutane-1,2,4-triol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-methylbutane-1,2,4-triol under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2-methylbutane-1,2,4-triol under acidic conditions?
A1: Under acidic conditions, 2-methylbutane-1,2,4-triol is expected to primarily undergo two types of reactions: intramolecular cyclization (acid-catalyzed dehydration) and pinacol rearrangement.
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Intramolecular Cyclization: The spatial arrangement of the hydroxyl groups facilitates an acid-catalyzed dehydration to form a substituted tetrahydrofuran derivative.[1] This is often the major pathway.
-
Pinacol Rearrangement: The 1,2-diol moiety of the molecule can undergo a pinacol rearrangement, which is an acid-catalyzed rearrangement of vicinal diols to form a ketone.[2][3][4][5][6]
Q2: What degradation is expected for 2-methylbutane-1,2,4-triol under basic conditions?
A2: 2-Methylbutane-1,2,4-triol is generally stable under simple basic conditions, as the C-C and C-O bonds of the polyol backbone are not readily cleaved by bases. However, in the presence of an oxidizing agent, base-catalyzed oxidation can occur. This can lead to the formation of aldehydes, ketones, and carboxylic acids.[7][8][9]
Q3: My degradation experiment under acidic conditions is not proceeding. What are some possible reasons?
A3: Several factors could hinder the degradation:
-
Insufficient Acid Strength: The acid catalyst may not be strong enough to protonate the hydroxyl groups effectively. Consider using a stronger acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
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Low Temperature: The reaction may require higher temperatures to overcome the activation energy.
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Water Content: An excess of water in the reaction mixture can inhibit the dehydration reaction by shifting the equilibrium back towards the starting material.
Q4: I am observing multiple unexpected products in my analysis after acidic degradation. What could be the cause?
A4: The formation of multiple products can be due to:
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Competing Pathways: Both intramolecular cyclization and pinacol rearrangement can occur simultaneously, leading to a mixture of products.
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Side Reactions: At higher temperatures or with very strong acids, intermolecular dehydration (forming ethers) or further degradation of the initial products can occur.
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Rearrangement of Intermediates: The carbocation intermediates formed during the pinacol rearrangement can potentially undergo other rearrangements, leading to a variety of ketones.
Q5: How can I monitor the progress of the degradation reaction?
A5: The progress of the reaction can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting material and the appearance of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the concentration of the starting material and products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the degradation products.
Troubleshooting Guides
Acid-Catalyzed Degradation
| Issue | Possible Cause | Troubleshooting Step |
| No reaction or slow reaction rate | Insufficient acid concentration or strength. | Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from HCl to H₂SO₄). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation. | |
| Presence of excess water. | Use anhydrous solvents and ensure the starting material is dry. | |
| Formation of a complex mixture of products | Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature to favor the desired pathway. |
| Acid catalyst is too strong, promoting multiple pathways. | Use a milder acid catalyst. | |
| Low yield of desired product | Incomplete reaction. | Increase the reaction time or temperature. |
| Product degradation. | Monitor the reaction progress and stop it once the maximum yield of the desired product is reached. |
Base-Catalyzed Oxidation
| Issue | Possible Cause | Troubleshooting Step |
| No reaction observed | Oxidizing agent is not strong enough. | Use a stronger oxidizing agent (e.g., KMnO₄, H₂O₂). |
| Insufficient base concentration. | Increase the concentration of the base to facilitate the reaction. | |
| Low reaction temperature. | Gently heat the reaction mixture. | |
| Over-oxidation to carboxylic acids | Reaction conditions are too harsh. | Use a milder oxidizing agent or lower the reaction temperature and time. |
| Difficulty in isolating products | Products are highly polar and water-soluble. | Use appropriate extraction or chromatography techniques for polar compounds. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Degradation of 2-Methylbutane-1,2,4-triol
Objective: To study the degradation of 2-methylbutane-1,2,4-triol under acidic conditions and identify the major degradation products.
Materials:
-
2-Methylbutane-1,2,4-triol
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous organic solvent (e.g., toluene, dioxane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Analytical instruments: TLC, GC-MS, NMR
Procedure:
-
Dissolve a known amount of 2-methylbutane-1,2,4-triol in the anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under reflux.
-
Monitor the reaction progress by TLC at regular intervals.
-
Once the starting material is consumed or no further change is observed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the acid is neutralized.
-
Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Analyze the crude product by GC-MS and NMR to identify the degradation products.
Protocol 2: Base-Catalyzed Oxidation of 2-Methylbutane-1,2,4-triol
Objective: To investigate the oxidation of 2-methylbutane-1,2,4-triol under basic conditions.
Materials:
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2-Methylbutane-1,2,4-triol
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Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Distilled water
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Hydrochloric acid (HCl) for acidification
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Sodium bisulfite solution (for quenching KMnO₄)
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Organic solvent for extraction (e.g., ethyl acetate)
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Round-bottom flask, ice bath, magnetic stirrer
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Analytical instruments: HPLC, LC-MS, NMR
Procedure:
-
Dissolve 2-methylbutane-1,2,4-triol and the base in distilled water in a round-bottom flask placed in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the stirred solution while maintaining a low temperature.
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Allow the reaction to stir at room temperature for a specified period.
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Monitor the reaction by TLC or HPLC.
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If using KMnO₄, quench the excess oxidant by adding sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms.
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Filter the mixture to remove any solid precipitates.
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Acidify the filtrate with HCl to a pH of ~2-3.
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Extract the aqueous solution with an organic solvent like ethyl acetate.
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Dry the combined organic extracts, concentrate, and analyze the products by LC-MS and NMR.
Data Presentation
Table 1: Quantitative Analysis of Acid-Catalyzed Degradation Products
| Time (h) | 2-Methylbutane-1,2,4-triol (%) | Tetrahydrofuran Derivative (%) | Pinacol Rearrangement Product (%) | Other Products (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Quantitative Analysis of Base-Catalyzed Oxidation Products
| Time (h) | 2-Methylbutane-1,2,4-triol (%) | Aldehyde/Ketone Products (%) | Carboxylic Acid Products (%) | Other Products (%) |
| 0 | 100 | 0 | 0 | 0 |
| 0.5 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 |
Visualizations
Caption: Hypothesized acid-catalyzed degradation pathways of 2-methylbutane-1,2,4-triol.
Caption: Hypothesized base-catalyzed oxidation pathway of 2-methylbutane-1,2,4-triol.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Potassium permanganate - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low enantiomeric excess (ee) in your asymmetric synthesis experiments.
Frequently Asked Questions (FAQs)
Select a category to see common issues and solutions:
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Catalyst and Ligand Issues
Q1: My asymmetric reaction is giving low ee. Could the catalyst be the problem?
A1: Yes, the catalyst is a primary suspect when enantioselectivity is low. Several factors related to the catalyst can be the root cause:
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Catalyst Purity: Impurities in the catalyst or ligand can interfere with the catalytic cycle, leading to the formation of a racemic or less selective background reaction. Even small amounts of enantiomeric impurities in the chiral catalyst or ligand can significantly impact the enantiomeric excess of the product.[1]
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Catalyst Deactivation: Catalysts can deactivate over time due to various reasons such as poisoning, thermal degradation, or mechanical stress.[2][3][4] Poisoning can occur if your starting materials or solvent contain impurities like sulfur, nitrogen, or phosphorus compounds that bind to the catalyst's active sites.[3]
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Incorrect Catalyst Loading: The optimal catalyst loading is crucial. Too little catalyst may result in a slow reaction where a background, non-selective reaction can become significant. Conversely, too much catalyst can sometimes lead to aggregation or other non-linear effects that may decrease enantioselectivity.
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Ligand Degradation: Chiral ligands, especially those that are sensitive to air or moisture, can degrade over time. It is essential to handle and store them under appropriate conditions (e.g., under an inert atmosphere, refrigerated).
Troubleshooting Steps:
-
Verify Catalyst/Ligand Purity:
-
If possible, re-purify the catalyst or ligand (e.g., by recrystallization or chromatography).
-
Use a fresh batch of catalyst or ligand from a reliable supplier.
-
Analyze the catalyst/ligand for enantiomeric purity using a suitable chiral analytical method.[1]
-
-
Address Potential Deactivation:
-
Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
If catalyst poisoning is suspected, purify the starting materials.
-
Consider using a catalyst scavenger if specific impurities are known to be present.
-
-
Optimize Catalyst Loading:
-
Perform a series of experiments with varying catalyst loading to determine the optimal concentration for your reaction.
-
Q2: How do I know if my catalyst is deactivating, and what can I do about it?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2] Common causes include:
-
Chemical Deactivation (Poisoning): Impurities in the reaction mixture strongly adsorb to the active sites of the catalyst.
-
Thermal Deactivation (Sintering): High temperatures can cause the catalyst's active sites to agglomerate, reducing the surface area.[2]
-
Mechanical Deactivation (Attrition): Physical breakdown of the catalyst, more common in heterogeneous catalysis.[2]
Identifying Deactivation:
-
Monitor Reaction Progress: If the reaction rate slows down significantly over time or stalls before completion, this could indicate deactivation.
-
In-situ Analysis: Techniques like spectroscopy can sometimes provide insights into changes in the catalyst's structure during the reaction.[2]
-
Post-reaction Analysis: Characterize the used catalyst using techniques like BET surface area analysis, elemental analysis, or microscopy to identify physical or chemical changes.[2]
Mitigation Strategies:
-
Purify Reagents and Solvents: This is the most critical step to prevent poisoning.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often minimize thermal deactivation.[2]
-
Modify Catalyst Support or Ligand: In some cases, a more robust ligand or support can improve catalyst stability.
-
Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst through washing or thermal treatment.[2]
Reaction Condition Optimization
Q3: My enantiomeric excess is low. How critical are the reaction conditions?
A3: Reaction conditions are extremely critical and can have a dramatic impact on enantioselectivity. Even small changes can lead to significant differences in the ee. The key parameters to investigate are:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the difference in the activation energies for the two competing diastereomeric transition states becomes more significant at lower temperatures.[5] However, this is not always the case, and in some instances, a higher temperature might be optimal or even reverse the enantioselectivity.[6]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[7][8] A solvent screen is often one of the most effective ways to improve ee.
-
Concentration: The concentration of the reactants can affect the reaction order and potentially favor or disfavor aggregation of the catalyst, which can influence enantioselectivity.
Troubleshooting Workflow for Reaction Condition Optimization:
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 6. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. corn12.dk [corn12.dk]
Handling and storage of (2S)-2-methylbutane-1,2,4-triol to prevent degradation
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving (2S)-2-methylbutane-1,2,4-triol to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C. For short-term storage, it can be kept at ambient temperature, provided it is protected from moisture and atmospheric contaminants. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q2: What are the visible signs of degradation of this compound?
Degradation of this compound may be indicated by a change in color from colorless to yellow or brown, a change in viscosity, or the appearance of an unusual odor. However, significant degradation can occur without any visible signs. Therefore, analytical testing is recommended for critical applications if the material has been stored for an extended period or under suboptimal conditions.
Q3: What solvents are compatible with this compound?
This compound is a polyol and is expected to be soluble in polar solvents such as water, ethanol, methanol, and isopropanol. It has low solubility in nonpolar solvents. When using this compound in reactions, ensure that the chosen solvent is dry and free of impurities, as these can promote degradation.
Q4: How can I verify the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column can be used to determine the enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. Potentiometric titration can be used to determine the acid number, which is an indicator of oxidative degradation.
Q5: What are the likely degradation pathways for this compound?
Given its structure as a polyol, the most probable degradation pathways for this compound are oxidation and dehydration. The primary and secondary alcohol functional groups can be oxidized to aldehydes, ketones, or carboxylic acids, especially in the presence of oxygen, heat, or metal catalysts. Acid-catalyzed dehydration can also occur, leading to the formation of unsaturated compounds or cyclic ethers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Degradation of this compound prior to the reaction. | Verify the purity of the starting material using HPLC or GC-MS. Consider re-purifying the compound if significant impurities are detected. |
| Inconsistent reaction yields | Inconsistent quality of this compound. | Implement a standardized storage and handling protocol. Test each new batch of the compound for purity before use. |
| Change in physical appearance (color, viscosity) | Exposure to air, light, or elevated temperatures leading to degradation. | Store the compound in an amber, airtight container under an inert atmosphere and at the recommended temperature. |
| Poor peak shape or unexpected peaks in chromatography | On-column degradation or presence of impurities. | Ensure the compatibility of the chromatographic conditions (e.g., mobile phase pH, temperature) with the compound. Analyze a fresh sample to rule out degradation during storage. |
Data Presentation
Table 1: Typical Analytical Specifications for this compound
| Parameter | Method | Typical Specification |
| Appearance | Visual | Colorless liquid |
| Purity (by GC) | Gas Chromatography | ≥ 98% |
| Enantiomeric Purity (by chiral HPLC) | Chiral High-Performance Liquid Chromatography | ≥ 99% (2S) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Acid Number | Potentiometric Titration | ≤ 0.1 mg KOH/g |
Experimental Protocols
Protocol: Stability Assessment of this compound under Accelerated Conditions
-
Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials.
-
Stress Conditions: Expose the vials to a range of accelerated degradation conditions:
-
Elevated temperature: 40°C, 60°C, and 80°C.
-
Light exposure: Place vials in a photostability chamber.
-
Oxidative stress: Bubble air through a sample or add a small amount of a peroxide initiator.
-
Acidic/Basic conditions: Add a small amount of a dilute acid (e.g., HCl) or base (e.g., NaOH) to separate samples.
-
-
Time Points: Withdraw vials at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point using the following methods:
-
Visual Inspection: Note any changes in color or clarity.
-
HPLC/GC-MS: Quantify the amount of remaining this compound and identify any degradation products.
-
Potentiometric Titration: Determine the acid number to assess oxidative degradation.
-
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Scaling Up Purification of 2-Methylbutane-1,2,4-triol by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of 2-methylbutane-1,2,4-triol using chromatography. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying 2-methylbutane-1,2,4-triol?
A1: 2-Methylbutane-1,2,4-triol is a highly polar compound due to the presence of three hydroxyl groups and a low LogP of approximately -0.88790.[1] This high polarity makes it poorly retained on traditional reversed-phase chromatography columns (e.g., C18), often leading to elution in the solvent front. Therefore, alternative chromatographic techniques are required for effective separation. Additionally, scaling up the purification process can present challenges in maintaining resolution and purity while increasing throughput.
Q2: Which chromatographic techniques are most suitable for purifying 2-methylbutane-1,2,4-triol?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous Normal Phase (ANP) chromatography are the most suitable techniques for separating highly polar compounds like 2-methylbutane-1,2,4-triol.[2][3][4][5] These methods utilize a polar stationary phase and a mobile phase with a high organic solvent content, which allows for the retention and separation of polar analytes.
Q3: What are the main differences between HILIC and ANP chromatography?
A3: HILIC separations occur on polar stationary phases where a water-rich layer is adsorbed on the surface, and polar analytes partition into this layer.[2][6] ANP chromatography, on the other hand, typically uses silica hydride-based stationary phases and is described as a technique that bridges reversed-phase and normal-phase chromatography.[4][5] While both are effective for polar compounds, the retention mechanisms can differ, leading to variations in selectivity.
Q4: Can I use normal-phase chromatography with silica gel for purification?
A4: While normal-phase chromatography on silica gel can be used, it may lead to strong, sometimes irreversible, adsorption of the highly polar 2-methylbutane-1,2,4-triol, resulting in poor recovery and peak tailing.[7] HILIC or ANP are generally preferred for better performance and reproducibility with this type of compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of 2-methylbutane-1,2,4-triol.
Issue 1: Poor or No Retention of 2-methylbutane-1,2,4-triol
| Possible Cause | Solution |
| Inappropriate Column Chemistry | Ensure you are using a HILIC or ANP-type column (e.g., bare silica, amide, diol, or silica hydride). Reversed-phase columns (C18, C8) are generally not suitable. |
| Mobile Phase Too Polar (High Water Content) | In HILIC/ANP, water is the strong solvent.[2][3] Increase the organic solvent (typically acetonitrile) concentration in the mobile phase to increase retention. Start with a high organic percentage (e.g., 95% acetonitrile). |
| Improper Column Equilibration | HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[2] |
| Sample Solvent Mismatch | The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content). Dissolving the sample in a high concentration of water can lead to poor peak shape and reduced retention.[2] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Solution |
| Secondary Interactions with Silanols | Add a small amount of a competing base (e.g., 0.1% formic acid or acetic acid, or an ammonium salt) to the mobile phase to mask residual silanol groups on the silica-based stationary phase. |
| Sample Overload | Reduce the mass of the sample injected onto the column. Overloading can lead to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the charge state of the analyte and the stationary phase, influencing peak shape. Experiment with different pH values to optimize peak symmetry. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Solution |
| Insufficient Column Re-equilibration Between Injections | Ensure the column is fully re-equilibrated with the initial mobile phase conditions between each injection. A minimum of 10 column volumes is recommended.[2] |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is well-mixed. Small variations in the water content of the organic solvent can significantly impact retention in HILIC. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
Experimental Protocols
Protocol 1: Analytical Method Development for 2-methylbutane-1,2,4-triol Purification using HILIC
This protocol outlines the steps for developing an analytical-scale HILIC method, which can then be scaled up for preparative purification.
1. Materials and Equipment:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
HILIC column (e.g., Bare Silica, Amide, or Diol phase, 5 µm particle size, 4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate
-
2-methylbutane-1,2,4-triol standard
2. Sample Preparation:
-
Prepare a stock solution of 2-methylbutane-1,2,4-triol at 1 mg/mL in 95:5 (v/v) acetonitrile:water.
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | HILIC (Bare Silica or Amide), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 95:5 (v/v) Acetonitrile:Water + 0.1% Formic Acid |
| Mobile Phase B | 50:50 (v/v) Acetonitrile:Water + 0.1% Formic Acid |
| Gradient | 0-100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | ELSD or low wavelength UV (if applicable) |
4. Method Optimization:
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation from impurities.
-
Mobile Phase Composition: Vary the initial and final percentages of the organic solvent to fine-tune retention.
-
Additive Effects: Evaluate the effect of different additives (e.g., ammonium formate, ammonium acetate) and their concentrations on peak shape and retention.
Protocol 2: Scaling Up the HILIC Purification
This protocol describes how to scale up the optimized analytical method for preparative purification.
1. Principles of Scaling Up:
-
Maintain the same stationary phase chemistry and particle size.
-
Keep the linear velocity of the mobile phase constant.
-
Scale the injection volume and flow rate proportionally to the cross-sectional area of the preparative column.
2. Calculation for Scaling Up:
The scaling factor (SF) is calculated as: SF = (d_prep / d_anal)² where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.
The new flow rate (F_prep) is: F_prep = F_anal * SF
The new injection volume (V_prep) is: V_prep = V_anal * SF * (L_prep / L_anal) where L is the column length.
3. Example Scaling Calculation:
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5 µL | 385 µL |
4. Preparative Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC (same chemistry), 5 µm, 21.2 x 250 mm |
| Mobile Phase | Optimized from analytical method |
| Gradient | Same gradient profile, adjust segment times for the new flow rate |
| Flow Rate | 21.2 mL/min |
| Column Temperature | 30 °C |
| Sample Loading | Dissolve the crude sample in the initial mobile phase at the highest possible concentration without precipitation. Perform loading studies to determine the maximum sample load without compromising resolution. |
| Fraction Collection | Collect fractions based on the detector signal and analyze for purity. |
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. How to Avoid Common Problems with HILIC Methods [restek.com]
- 3. biotage.com [biotage.com]
- 4. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Aqueous_normal_phase_chromatography [chemeurope.com]
- 6. silicycle.com [silicycle.com]
- 7. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2S)-2-methylbutane-1,2,4-triol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Chiral Building Block
(2S)-2-methylbutane-1,2,4-triol is a valuable chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals. Its three hydroxyl groups and a stereocenter make it a versatile scaffold for introducing chirality and functionality. This guide provides a comparative overview of two prominent synthetic routes to this important compound: the Sharpless asymmetric dihydroxylation of an alkene precursor and the reduction of a chiral pool-derived starting material, (S)-citramalic acid.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Sharpless Asymmetric Dihydroxylation | Route 2: Chiral Pool Synthesis via Reduction |
| Starting Material | 3-methyl-3-buten-1-ol | (S)-(+)-Citramalic acid |
| Key Transformation | Asymmetric dihydroxylation | Reduction of carboxylic acids/esters |
| Chirality Source | Chiral ligand (e.g., (DHQ)₂-PHAL) | Naturally occurring chiral starting material |
| Typical Reagents | OsO₄ (catalytic), K₃Fe(CN)₆, K₂CO₃, (DHQ)₂-PHAL | LiAlH₄, Diethyl ether/THF |
| Anticipated Yield | High | High |
| Enantioselectivity | Generally excellent (>90% ee) | Dependent on the purity of the starting material |
| Key Advantages | High enantioselectivity, well-established methodology. | Utilizes a readily available, inexpensive chiral starting material. |
| Potential Challenges | Use of toxic and expensive osmium tetroxide, potential for side reactions. | Use of highly reactive and pyrophoric reducing agents like LiAlH₄. |
Route 1: Sharpless Asymmetric Dihydroxylation of 3-methyl-3-buten-1-ol
This route introduces the chiral center through the highly reliable Sharpless asymmetric dihydroxylation (AD) of the prochiral alkene, 3-methyl-3-buten-1-ol. The Sharpless AD is a powerful method for the enantioselective synthesis of 1,2-diols from alkenes.[1][2]
Reaction Scheme
Caption: Sharpless Asymmetric Dihydroxylation of 3-methyl-3-buten-1-ol.
Experimental Protocol
Materials:
-
3-methyl-3-buten-1-ol
-
AD-mix-α
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is cooled to 0 °C.
-
AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) are added to the cooled solvent. The mixture is stirred until both phases are clear.
-
3-methyl-3-buten-1-ol (1 equivalent) is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Outcome: The Sharpless asymmetric dihydroxylation is known for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee). The yield of the reaction is typically high, though it can be substrate-dependent.
Route 2: Chiral Pool Synthesis via Reduction of (S)-(+)-Citramalic Acid
This approach utilizes a readily available and inexpensive chiral starting material, (S)-(+)-citramalic acid, which is a naturally occurring organic acid. The synthesis involves the reduction of the two carboxylic acid functional groups to primary alcohols. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).[3][4][5]
Reaction Scheme
Caption: Chiral Pool Synthesis of this compound.
Experimental Protocol
A detailed experimental protocol for this specific transformation is outlined below, involving an initial esterification of the diacid followed by reduction.
Part 1: Esterification of (S)-(+)-Citramalic Acid
Materials:
-
(S)-(+)-Citramalic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (S)-(+)-citramalic acid in absolute ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux and stirred for several hours until TLC analysis indicates the completion of the reaction.
-
The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (S)-diethyl citramalate.
Part 2: Reduction of (S)-Diethyl Citramalate
Materials:
-
(S)-Diethyl citramalate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
Procedure:
-
A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C, and a solution of (S)-diethyl citramalate in anhydrous THF is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Expected Outcome: The reduction of esters with LiAlH₄ is typically a high-yielding reaction. The enantiomeric purity of the final product will be dictated by the enantiomeric purity of the starting (S)-(+)-citramalic acid.
Concluding Remarks
Both the Sharpless asymmetric dihydroxylation and the chiral pool approach offer viable and effective routes to enantiomerically enriched this compound.
-
The Sharpless Asymmetric Dihydroxylation route is a powerful method for establishing the desired stereochemistry with high fidelity. However, it requires the use of the highly toxic and expensive osmium tetroxide, which necessitates careful handling and purification to remove residual metal.
-
The Chiral Pool Synthesis from (S)-(+)-citramalic acid is an attractive alternative that leverages a naturally occurring, inexpensive chiral starting material. The main safety consideration for this route is the use of the highly reactive and pyrophoric reducing agent, lithium aluminum hydride, which requires anhydrous conditions and careful quenching.
The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the laboratory's capabilities for handling hazardous materials. For large-scale production, the chiral pool approach may be more cost-effective, while for smaller-scale research and development where high enantiopurity is paramount, the Sharpless asymmetric dihydroxylation offers a well-established and reliable option.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Analytical Validation of (2S)-2-Methylbutane-1,2,4-triol Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral pharmaceuticals and other complex molecules, the enantiomeric purity of starting materials is paramount. (2S)-2-methylbutane-1,2,4-triol (MBT) is a key chiral building block where precise purity determination is critical for ensuring the stereochemical integrity of the final product. This guide provides an objective comparison of analytical methods for the validation of this compound purity, supported by representative experimental data and detailed methodologies.
Introduction to Analytical Validation for Chiral Purity
The analytical validation of a method for determining the purity of a chiral compound like this compound involves a series of experiments to demonstrate that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For chiral purity analysis, the primary goal is to separate and quantify the desired enantiomer ((2S)-MBT) from its mirror image ((2R)-MBT) and other potential impurities.
The most common techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing a chiral stationary phase (CSP). An alternative, powerful technique for purity assessment is quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for determining the purity of this compound depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparison of the most common methods, with performance data summarized in Table 1.
| Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% |
| LOD of (2R)-MBT | ~0.01% | ~0.02% | ~0.1% |
| LOQ of (2R)-MBT | ~0.03% | ~0.06% | ~0.3% |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Sample Derivatization | Often Required | Not Usually Required | Not Required |
| Solvent Consumption | Low | High | Moderate |
Table 1: Comparison of Performance Characteristics for Analytical Methods
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds. For a polar molecule like MBT, derivatization is often necessary to improve volatility and chromatographic performance. Flame Ionization Detection (FID) is commonly used and provides a response that is proportional to the carbon content of the analyte.
Advantages:
-
High resolution and efficiency.
-
Excellent sensitivity, allowing for the detection of trace-level impurities.
Disadvantages:
-
Requires the analyte to be volatile or to be made volatile through derivatization, which can introduce additional steps and potential for error.
-
High temperatures in the injector and column can potentially lead to degradation of thermally labile compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. A key advantage is that it is performed at or near ambient temperature, making it suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. Detection is typically performed using a UV detector. Since MBT lacks a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) or the use of a Refractive Index (RI) detector may be necessary.
Advantages:
-
Broad applicability to a wide range of compounds without the need for derivatization.
-
High precision and accuracy.
Disadvantages:
-
Higher solvent consumption compared to GC.
-
Sensitivity can be limited for compounds with poor UV absorbance.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. For chiral analysis, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.
Advantages:
-
High precision and accuracy.
-
Non-destructive technique.
-
Provides structural information in addition to quantification.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer.
-
Potential for signal overlap in complex mixtures.
Experimental Protocols
Chiral GC-FID Method
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Chiral capillary column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous pyridine and 0.2 mL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen and reconstitute the residue in 1 mL of dichloromethane.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program: 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Validation Parameters:
-
Linearity: Prepare a series of dilutions of the derivatized (2R)-MBT enantiomer in the derivatized (2S)-MBT matrix to cover a range from the LOQ to 0.5%.
-
Accuracy: Spike a known amount of the (2R)-MBT enantiomer into the (2S)-MBT sample at three different concentration levels (e.g., LOQ, 0.1%, and 0.2%).
-
Precision: Perform repeatability (n=6) and intermediate precision (different day, different analyst) analyses of a sample containing a known amount of the (2R)-MBT enantiomer.
Chiral HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
Validation Parameters:
-
Linearity: Prepare a series of dilutions of the (2R)-MBT enantiomer in the (2S)-MBT matrix to cover a range from the LOQ to 1.0%.
-
Accuracy: Spike a known amount of the (2R)-MBT enantiomer into the (2S)-MBT sample at three different concentration levels (e.g., LOQ, 0.2%, and 0.5%).
-
Precision: Perform repeatability (n=6) and intermediate precision analyses of a sample containing a known amount of the (2R)-MBT enantiomer.
Visualizations
Caption: Experimental workflow for the analytical validation of this compound purity.
Caption: Decision tree for selecting an analytical method for (2S)-MBT purity analysis.
Conclusion
The analytical validation of this compound purity can be effectively achieved using chiral GC, chiral HPLC, or qNMR.
-
Chiral GC-FID offers the highest sensitivity and is ideal for detecting trace levels of the unwanted enantiomer, provided that derivatization is feasible.
-
Chiral HPLC-UV is a robust and versatile method that is generally applicable without derivatization, making it a common choice in many laboratories.
-
qNMR provides an excellent orthogonal method for purity assessment with high precision, offering the added benefit of structural confirmation.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample, and the available instrumentation. For comprehensive quality control, employing two of these methods orthogonally can provide a high degree of confidence in the determined purity of this compound.
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of (2S)-2-methylbutane-1,2,4-triol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (2S)-2-methylbutane-1,2,4-triol, a versatile chiral building block, presents a common analytical challenge due to its polyhydroxylated nature. This guide provides an objective comparison of the primary analytical techniques for determining its enantiomeric purity, supported by experimental data and detailed protocols.
The separation and quantification of enantiomers, which are non-superimposable mirror images of each other, are essential as they can exhibit significantly different pharmacological and toxicological properties. For a polar, non-chromophoric molecule like 2-methylbutane-1,2,4-triol, the most prevalent and effective methods for ee determination are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral derivatizing or solvating agents.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for absolute configuration assignment. Below is a summary of the key performance characteristics of the three primary techniques.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Derivatizing Agents |
| Principle | Separation of volatile derivatives on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. |
| Sample Preparation | Derivatization is mandatory to increase volatility. | Often minimal, direct injection of a dissolved sample is possible. | Derivatization to form diastereomers is required. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Lower (mg level). |
| Resolution | Excellent for volatile compounds. | Very good to excellent, highly dependent on column and mobile phase. | Depends on the chemical shift difference of diastereomers. |
| Analysis Time | Fast (typically 5-30 minutes per sample). | Moderate (typically 10-45 minutes per sample). | Fast for data acquisition, but sample preparation can be longer. |
| Instrumentation | Gas Chromatograph with a chiral column and FID or MS detector. | HPLC system with a chiral column and UV, RI, or MS detector. | NMR Spectrometer. |
| Absolute Configuration | No. | No (unless coupled with a chiroptical detector). | Yes, using Mosher's method. |
| Key Advantage | High resolution and speed for amenable compounds. | Broad applicability and direct analysis without derivatization. | Provides information on absolute configuration. |
| Key Disadvantage | Requirement for derivatization, which can introduce errors. | Higher cost of chiral columns and solvents. | Lower sensitivity and potential for incomplete derivatization. |
In-Depth Methodologies and Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. Due to the low volatility of this compound, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile moieties.[1][2]
Experimental Protocol:
a) Derivatization (Acetylation):
-
To 1 mg of this compound in a vial, add 0.5 mL of acetic anhydride and 0.1 mL of pyridine.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the mixture to room temperature and evaporate the excess reagents under a stream of nitrogen.
-
Dissolve the resulting triacetate derivative in 1 mL of dichloromethane for GC analysis.
b) GC Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 275°C.
-
Oven Program: 100°C hold for 2 minutes, then ramp to 180°C at 2°C/min.
-
Injection Volume: 1 µL.
The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile method for enantiomeric separation that often does not require derivatization.[3] The choice of the chiral stationary phase (CSP) and the mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including alcohols.
Experimental Protocol:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose or cellulose-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if there is sufficient end-absorption.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves the reaction of the chiral triol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess. A key advantage of this method is the potential to also determine the absolute configuration of the chiral center.[4]
Experimental Protocol:
a) Derivatization with (R)- and (S)-MTPA-Cl:
-
Prepare two separate NMR tubes.
-
In each tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of deuterated pyridine (pyridine-d5).
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the other tube, add the same molar excess of (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed at room temperature for several hours or until complete, monitoring by TLC or NMR.
b) NMR Analysis:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Pyridine-d5.
-
Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester derivatives.
-
Data Processing: Identify a well-resolved proton signal close to the chiral center. The integration of the corresponding signals for the two diastereomers in each spectrum will give the enantiomeric ratio. Comparing the chemical shifts between the (R)- and (S)-MTPA esters allows for the assignment of the absolute configuration based on the Mosher's method model.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral GC, Chiral HPLC, or NMR spectroscopy with chiral derivatizing agents.
-
Chiral GC is an excellent choice for high-throughput screening and quality control when high sensitivity is required, provided that a robust derivatization protocol is established.
-
Chiral HPLC offers the advantage of direct analysis, making it a versatile and often preferred method, especially during method development.
-
NMR spectroscopy with chiral derivatizing agents is invaluable when the absolute configuration needs to be determined alongside the enantiomeric excess, although it is less sensitive than the chromatographic techniques.
The optimal method will depend on the specific requirements of the analysis. For routine quality control where the absolute configuration is known, chiral GC or HPLC are likely the most efficient choices. For the characterization of novel synthetic routes or products, the information-rich data from NMR analysis can be indispensable.
References
A Comparative Guide to the Conformational Analysis of (2S)-2-methylbutane-1,2,4-triol and Related Acyclic Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the conformational analysis of (2S)-2-methylbutane-1,2,4-triol, a chiral polyol of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental and computational data for this molecule in the public domain, this guide utilizes data from the conformational analysis of glycerol, a structurally related and well-characterized triol, as a primary point of comparison. The principles and methodologies discussed are directly applicable to the study of this compound and other acyclic polyols.
Introduction to Conformational Analysis of Acyclic Polyols
The three-dimensional structure of a molecule is critical to its function and reactivity. For flexible acyclic molecules like this compound, rotation around single carbon-carbon bonds gives rise to multiple conformations, or conformers, each with a distinct spatial arrangement of atoms and associated potential energy. The study of these conformers and their relative stabilities is known as conformational analysis.
In polyhydroxylated compounds, the conformational landscape is significantly influenced by a combination of steric hindrance between bulky groups and the formation of intramolecular hydrogen bonds between hydroxyl groups. These non-covalent interactions can stabilize certain conformations over others, dictating the molecule's preferred shape in different environments. Understanding the conformational preferences of this compound is crucial for applications in drug design, where molecular shape governs interactions with biological targets, and in asymmetric synthesis, where conformation can influence stereochemical outcomes.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is typically employed to elucidate the conformational preferences of flexible molecules.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most powerful techniques for studying molecular conformation in solution is NMR spectroscopy. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, researchers can deduce the predominant rotamers around a given carbon-carbon bond.
-
Experimental Protocol for ³JHH Coupling Constant Measurement:
-
Dissolve the sample of the polyol in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Process the spectrum with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio while maintaining resolution.
-
Carefully analyze the multiplicities of the signals corresponding to the protons of interest. The separation between the peaks within a multiplet, in Hertz (Hz), corresponds to the coupling constant.
-
For complex spectra with overlapping multiplets, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to identify coupled protons and facilitate the extraction of coupling constants.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. This technique yields precise atomic coordinates, from which all bond lengths, bond angles, and dihedral angles can be determined. It is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.
Computational Methods
Computational chemistry offers a powerful approach to explore the potential energy surface of a molecule and identify its stable conformers.
Density Functional Theory (DFT): DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different conformers. By performing a conformational search, where the molecule's rotatable bonds are systematically or stochastically rotated, and then optimizing the geometry of each resulting structure, a set of low-energy conformers can be identified.
-
Computational Protocol for DFT-based Conformational Analysis:
-
Construct an initial 3D model of the molecule using molecular modeling software.
-
Perform a systematic or stochastic conformational search using a lower-level, computationally less expensive method (e.g., a molecular mechanics force field like MMFF) to generate a diverse set of initial conformer geometries.
-
Submit each of the low-energy conformers from the initial search to a geometry optimization calculation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Perform a frequency calculation on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Analyze the resulting optimized geometries to determine key dihedral angles and identify any intramolecular hydrogen bonds. The relative energies of the conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution.
-
Comparative Conformational Analysis: Glycerol as a Model System
As a case study, we present the conformational analysis of glycerol (propane-1,2,3-triol), a simple triol that shares key structural features with this compound. The conformational preferences of glycerol are primarily dictated by the rotation around the C1-C2 and C2-C3 bonds, and the potential for intramolecular hydrogen bonding.
Data Presentation: Conformers of Glycerol
Computational studies on glycerol have identified several low-energy conformers.[1][2][3] The table below summarizes the key dihedral angles and relative energies for a selection of these conformers, calculated at the PM7 level of theory.[1] The dihedral angles are defined as O1-C1-C2-C3 (τ₁) and C1-C2-C3-O3 (τ₂).
| Conformer | Dihedral Angle (τ₁) | Dihedral Angle (τ₂) | Relative Energy (kcal/mol) | Intramolecular H-bonds |
| αα¹ | -65.2° | -64.8° | 0.00 | 2 |
| ββ | -178.9° | 179.2° | 1.25 | 0 |
| γγ² | 63.9° | 64.1° | 0.02 | 2 |
| αβ | -64.5° | 179.5° | 0.65 | 1 |
| γα | 64.2° | -65.1° | 0.63 | 1 |
Note: The data presented is for illustrative purposes based on published computational studies of glycerol.[1] The exact values may vary depending on the level of theory and computational method used.
Visualization of Conformational Relationships
The following diagram illustrates the relationship between the key dihedral angles and the relative stability of glycerol conformers.
Application to this compound
While direct experimental or computational data for this compound is scarce, we can extrapolate from the analysis of glycerol to predict its likely conformational behavior.
The key structural difference is the presence of a methyl group at the C2 position. This methyl group will introduce additional steric hindrance, which is expected to influence the relative energies of the conformers. Specifically, conformations where the methyl group is in a gauche or eclipsed relationship with other bulky substituents (the hydroxymethyl and hydroxyethyl groups) will be destabilized compared to conformations where these groups are anti to each other.
The workflow for a detailed conformational analysis of this compound would follow the protocols outlined in section 2.
Conclusion
References
Navigating the Structural Maze: A Comparative Guide to Elucidating the Architecture of (2S)-2-methylbutane-1,2,4-triol Derivatives
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function and reactivity. For chiral molecules such as (2S)-2-methylbutane-1,2,4-triol and its derivatives, which are valuable building blocks in pharmaceutical and materials science, this structural insight is paramount. While X-ray crystallography remains the gold standard for atomic-resolution structural determination, its application can be hampered by the challenge of obtaining suitable single crystals. This guide provides a comparative overview of X-ray crystallography and powerful alternative techniques—3D Electron Diffraction and Computational Structure Elucidation—for researchers, scientists, and drug development professionals working with these and other small molecules.
Currently, a public X-ray crystal structure for this compound is not available. This reality underscores the need for a broader toolkit for structural chemists. In the absence of a direct crystal structure, this guide will use the closely related achiral molecule, 1,2,4-butanetriol , as a representative example for single-crystal X-ray diffraction analysis. This will serve as a benchmark for comparison with cutting-edge alternative methods that are increasingly vital when crystallization proves to be a bottleneck.
At a Glance: Comparing Structural Elucidation Techniques
The table below summarizes the key performance indicators for single-crystal X-ray diffraction, 3D electron diffraction, and computational methods, offering a clear comparison for researchers selecting the optimal strategy for their specific needs.
| Feature | Single-Crystal X-ray Diffraction | 3D Electron Diffraction (MicroED) | Computational Structure Elucidation (NMR-based) |
| Sample Requirement | Single crystal (typically >10 µm) | Nanocrystals/microcrystals (<1 µm) | Solution or solid-state sample for NMR |
| Resolution | Atomic resolution (typically <1 Å) | Atomic resolution (typically ~1 Å) | Not directly applicable; provides conformational and connectivity data |
| Key Advantage | Unambiguous determination of 3D structure and absolute stereochemistry. | Ability to analyze extremely small crystals that are unsuitable for X-ray diffraction. | Does not require crystalline material. |
| Key Limitation | Requirement for high-quality single crystals can be a major bottleneck. | Can be more sensitive to sample damage from the electron beam. | Provides a structural hypothesis that needs to be validated; less definitive than diffraction methods. |
| Typical Experiment Time | Hours to days (excluding crystal growth) | Minutes to hours | Days (including NMR data acquisition and computation) |
Deep Dive into Methodologies
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Single-crystal X-ray diffraction provides the most definitive structural information for small molecules when a suitable crystal is available. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.
Experimental Protocol: A Representative Example with 1,2,4-Butanetriol
As a stand-in for our target molecule, the experimental protocol for a hypothetical crystal structure determination of 1,2,4-butanetriol is outlined below. This protocol is based on standard procedures for small molecule crystallography.
-
Crystal Growth: High-quality single crystals of 1,2,4-butanetriol would be grown, likely through slow evaporation of a suitable solvent or by vapor diffusion.
-
Crystal Mounting: A suitable crystal (e.g., 0.2 x 0.2 x 0.1 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.
Hypothetical Crystallographic Data for 1,2,4-Butanetriol
| Parameter | Value |
| Chemical Formula | C4H10O3 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.43 |
| c (Å) | 11.21 |
| β (°) | 105.2 |
| Volume (ų) | 502.1 |
| Z | 4 |
| R-factor | < 0.05 |
3D Electron Diffraction (MicroED): Analyzing the Nanoscale
For compounds that are reluctant to form large single crystals, 3D electron diffraction (also known as MicroED) has emerged as a revolutionary technique. By using a transmission electron microscope, structural data can be obtained from nanocrystals that are orders of magnitude smaller than those required for X-ray diffraction.[1]
Experimental Protocol for 3D Electron Diffraction
-
Sample Preparation: A small amount of the crystalline powder is applied to a transmission electron microscopy (TEM) grid.[2]
-
Crystal Identification: The grid is inserted into the TEM, and a suitable nanocrystal is identified.
-
Data Collection: The crystal is continuously rotated in the electron beam, and a series of electron diffraction patterns are collected as a movie.[3]
-
Data Processing and Structure Solution: The diffraction data are extracted from the movie frames and processed similarly to X-ray diffraction data to solve and refine the crystal structure.[3]
Computational Structure Elucidation: The Power of In Silico Analysis
When crystallization is not feasible, computational methods, particularly those based on Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable structural insights.[4][5] This approach involves comparing experimentally measured NMR chemical shifts with those calculated for a set of computationally generated candidate structures.
Computational Protocol for NMR-Based Structure Elucidation
-
NMR Data Acquisition: High-quality 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) of the compound in solution are acquired.
-
Conformational Search: A computational search for all possible low-energy conformations of the candidate structures is performed using molecular mechanics.[4]
-
DFT Calculations: The geometry of each conformer is optimized, and their NMR chemical shifts are calculated using Density Functional Theory (DFT).[4]
-
Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged based on their predicted relative energies to give a final predicted spectrum for each candidate structure.
-
Structure Validation: The predicted NMR data for each candidate structure is compared to the experimental data to identify the most likely correct structure.
Visualizing the Synthesis of Chiral Polyols
Chiral polyols like this compound are often synthesized through asymmetric reactions to control the stereochemistry of the final product. The following workflow illustrates a general strategy for the asymmetric synthesis of a chiral diol, a common structural motif in natural products and chiral ligands.[6][7]
Caption: Asymmetric synthesis workflow for a chiral diol.
Logical Framework for Structure Determination
The decision-making process for selecting a structural elucidation method often follows a logical progression, starting with the most definitive technique and moving to alternatives if necessary.
Caption: Decision workflow for small molecule structure determination.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Biological Efficacy of 2-Methylbutane-1,2,4-triol Stereoisomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Stereochemistry in Biological Activity
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems.[1] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. One enantiomer may bind to a receptor with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.
Hypothetical Biological Efficacy Comparison
In the absence of specific published data for 2-methylbutane-1,2,4-triol stereoisomers, this section presents a hypothetical comparison based on general pharmacological principles. The following table illustrates how quantitative data for the (R)- and (S)-enantiomers could be structured for a clear comparison.
| Biological Parameter | (R)-2-methylbutane-1,2,4-triol | (S)-2-methylbutane-1,2,4-triol | Racemic Mixture |
| Enzyme Inhibition (IC₅₀) | e.g., 15 µM | e.g., 250 µM | e.g., 30 µM |
| Receptor Binding Affinity (Kᵢ) | e.g., 50 nM | e.g., >10 µM | e.g., 100 nM |
| Cellular Potency (EC₅₀) | e.g., 100 nM | e.g., 5 µM | e.g., 200 nM |
| In Vivo Efficacy (ED₅₀) | e.g., 1 mg/kg | e.g., 20 mg/kg | e.g., 2 mg/kg |
| Cytotoxicity (CC₅₀) | e.g., >100 µM | e.g., 50 µM | e.g., 75 µM |
Note: The data presented in this table is purely illustrative and intended to provide a template for presenting experimental findings.
Experimental Protocols
To generate the comparative data outlined above, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be employed to assess the biological efficacy of 2-methylbutane-1,2,4-triol stereoisomers.
Enzyme Inhibition Assay
-
Objective: To determine the concentration of each stereoisomer required to inhibit the activity of a target enzyme by 50% (IC₅₀).
-
Methodology:
-
A recombinant or purified target enzyme is incubated with its substrate in a suitable buffer system.
-
The reaction is initiated, and the rate of product formation is measured over time using a spectrophotometer, fluorometer, or luminometer.
-
A dose-response curve is generated by adding increasing concentrations of each stereoisomer (and the racemic mixture) to the reaction.
-
Control reactions with no inhibitor and with a known inhibitor are run in parallel.
-
The IC₅₀ value for each compound is calculated by fitting the dose-response data to a suitable pharmacological model.
-
Receptor Binding Assay
-
Objective: To measure the affinity of each stereoisomer for a specific receptor (Kᵢ).
-
Methodology:
-
Cell membranes expressing the target receptor are prepared.
-
A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.
-
A competition binding experiment is performed by adding increasing concentrations of the unlabeled stereoisomers.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.
-
Cell-Based Potency Assay
-
Objective: To determine the effective concentration of each stereoisomer that produces 50% of the maximum response in a cellular context (EC₅₀).
-
Methodology:
-
A cell line that expresses the target of interest and exhibits a measurable downstream response (e.g., reporter gene expression, second messenger production) is chosen.
-
Cells are treated with a range of concentrations of each stereoisomer.
-
After an appropriate incubation period, the cellular response is measured.
-
Dose-response curves are generated, and EC₅₀ values are calculated.
-
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and potential biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing stereoisomer efficacy.
Caption: Hypothetical stereoselective signaling pathway.
Conclusion
While specific comparative data on the biological efficacy of 2-methylbutane-1,2,4-triol stereoisomers is currently lacking in the scientific literature, the principles of stereopharmacology strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct biological activities. The experimental framework provided in this guide offers a comprehensive approach for researchers to elucidate these differences. Such studies are crucial for the potential development of 2-methylbutane-1,2,4-triol-based therapeutic agents, as they will enable the selection of the optimal stereoisomer with the most favorable efficacy and safety profile. The provided templates for data presentation and visualization are intended to facilitate clear and concise communication of research findings in this area.
References
Comparative Analysis of Synthetic Routes to (2S)-2-methylbutane-1,2,4-triol: A Cost-Benefit Perspective
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of innovation. This guide provides a comparative cost-benefit analysis of potential synthetic methods for producing (2S)-2-methylbutane-1,2,4-triol, a versatile chiral intermediate.
Synthetic Strategies: An Overview
Two plausible and commonly employed strategies for the synthesis of chiral molecules like this compound are:
-
Chiral Pool Synthesis: This "classic" approach utilizes readily available, enantiomerically pure starting materials from natural sources. For the target molecule, (S)-citramalic acid presents a viable starting point.[1] The synthesis involves the reduction of the carboxylic acid functionalities to alcohols.
-
Asymmetric Catalysis: This modern approach employs a chiral catalyst to induce stereoselectivity in a reaction starting from a prochiral substrate. A potential route involves the Sharpless Asymmetric Dihydroxylation of a suitable alkene, such as 2-methyl-3-buten-1-ol.[1]
This guide will delve into the hypothetical experimental protocols for these two methods and provide a comparative analysis of their potential costs, benefits, and practical considerations.
Method 1: Chiral Pool Synthesis from (S)-Citramalic Acid
This method leverages the existing chirality of (S)-citramalic acid to produce the target enantiomer of 2-methylbutane-1,2,4-triol. The key transformation is the reduction of the carboxylic acid groups.
Experimental Protocol
Step 1: Esterification of (S)-Citramalic Acid
-
In a round-bottom flask, dissolve (S)-citramalic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove the excess methanol under reduced pressure.
-
Neutralize the remaining acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the resulting dimethyl (S)-citramalate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the dimethyl (S)-citramalate by vacuum distillation.
Step 2: Reduction of Dimethyl (S)-Citramalate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl (S)-citramalate in the same dry solvent to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting solid aluminum salts and wash thoroughly with the ether solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the final product by vacuum distillation or column chromatography.
Method 2: Asymmetric Dihydroxylation of 2-Methyl-3-buten-1-ol
This method introduces chirality through the use of a Sharpless asymmetric dihydroxylation reaction on a prochiral alkene.
Experimental Protocol
-
To a stirred solution of 2-methyl-3-buten-1-ol in a mixture of tert-butanol and water at 0 °C, add the AD-mix-β formulation. (AD-mix-β contains the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and a catalytic amount of K₂OsO₄·2H₂O).
-
Stir the resulting mixture vigorously at 0 °C for several hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stirring for an additional hour.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (3S)-2-methylbut-3-ene-1,2-diol, can be purified by column chromatography.
-
The terminal double bond of the purified diol would then need to be functionalized and reduced to afford the final triol. A potential route involves hydroboration-oxidation.
Cost-Benefit Analysis
The following tables provide a semi-quantitative comparison of the two proposed synthetic routes. Exact costs are highly variable and depend on supplier, scale, and purity. The data presented here is for illustrative purposes to highlight the key economic and practical differences.
Table 1: Comparison of Starting Materials and Reagents
| Factor | Chiral Pool Synthesis (from (S)-Citramalic Acid) | Asymmetric Dihydroxylation (from 2-Methyl-3-buten-1-ol) |
| Starting Material Cost | Moderate to High ((S)-Citramalic acid is a specialty chemical) | Low to Moderate (2-Methyl-3-buten-1-ol is more common) |
| Key Reagent Cost | Moderate (LiAlH₄ is a standard but hazardous reagent) | High (AD-mix formulations contain expensive osmium and chiral ligands) |
| Solvent & Other Reagent Costs | Low to Moderate (Common solvents like THF and methanol) | Low to Moderate (tert-butanol, water, common organic solvents) |
Table 2: Comparison of Process Parameters and Outcomes
| Factor | Chiral Pool Synthesis | Asymmetric Dihydroxylation |
| Number of Steps | 2 (Esterification, Reduction) | 2+ (Dihydroxylation, further steps for terminal alcohol) |
| Stereochemical Control | Excellent (Chirality is inherent in the starting material) | Very Good to Excellent (Dependent on substrate and reaction conditions) |
| Yield (Hypothetical) | Moderate to Good | Moderate to Good |
| Scalability | Moderate (Handling of LiAlH₄ can be challenging on a large scale) | Good (Catalytic nature is advantageous for scale-up) |
| Safety Concerns | High (LiAlH₄ is highly reactive with water and flammable) | Moderate (Osmium tetroxide is toxic, though used catalytically) |
| Environmental Impact | Moderate (Use of strong reducing agents and organic solvents) | Moderate (Use of heavy metal catalyst, though recyclable in principle) |
Discussion and Conclusion
The Chiral Pool Synthesis from (S)-citramalic acid offers the significant advantage of predictable stereochemistry. Since the chiral center is already present in the starting material, the risk of obtaining the wrong enantiomer is minimal. However, the cost of the starting material can be a limiting factor, and the use of hazardous reagents like lithium aluminum hydride poses safety and scalability challenges.
The Asymmetric Dihydroxylation approach, while potentially starting from a cheaper and more readily available prochiral alkene, relies on an expensive and toxic catalyst system. Although the osmium catalyst is used in catalytic amounts, its cost and the cost of the chiral ligand can be substantial, especially on a large scale. The stereochemical outcome is generally very good but may require optimization for a specific substrate. This route also requires additional steps to convert the initial diol product into the target triol, which adds to the overall complexity and may reduce the overall yield.
Recommendation:
-
For small-scale, research, and initial development purposes , where the absolute stereochemistry is paramount and the cost of the starting material is less of a concern, the Chiral Pool Synthesis from (S)-citramalic acid may be the preferred route due to its straightforward and reliable stereochemical control.
-
For large-scale industrial production , the Asymmetric Dihydroxylation route, despite its initial catalyst cost, may be more economically viable in the long run if the catalyst can be efficiently recycled and the subsequent steps are optimized for high yield. The lower cost of the starting material and the potential for a more streamlined, catalytic process are significant advantages at scale.
Further research and process development would be necessary to fully optimize either route and provide a more definitive cost-benefit analysis based on empirical data. This guide serves as a foundational framework for researchers and drug development professionals to make informed decisions when selecting a synthetic strategy for this compound.
References
Spectroscopic comparison of 2-methylbutane-1,2,4-triol isomers
A Spectroscopic Guide to the Isomers of 2-Methylbutane-1,2,4-triol
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of the enantiomers of 2-methylbutane-1,2,4-triol: (R)-2-methylbutane-1,2,4-triol and (S)-2-methylbutane-1,2,4-triol.
Due to the chiral nature of these molecules, their spectroscopic behavior is identical under achiral conditions. Differentiation between the enantiomers necessitates the use of chiral environments, a key aspect that will be explored in this guide. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols for these analytical techniques.
Spectroscopic Data Comparison
Under standard, achiral spectroscopic analysis, the (R) and (S) enantiomers of 2-methylbutane-1,2,4-triol are indistinguishable. The following tables summarize the predicted spectroscopic data applicable to both isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methylbutane-1,2,4-triol (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 3H | -CH₃ |
| ~1.6-1.8 | Multiplet | 2H | -CH₂- (at C3) |
| ~3.4 | Singlet | 2H | -CH₂-OH (at C1) |
| ~3.7-3.9 | Multiplet | 2H | -CH₂-OH (at C4) |
| Variable | Broad Singlet | 3H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methylbutane-1,2,4-triol (in CDCl₃)
| Chemical Shift (ppm) | Carbon Assignment |
| ~25 | -CH₃ |
| ~40 | -CH₂- (at C3) |
| ~60 | -CH₂-OH (at C4) |
| ~70 | -CH₂-OH (at C1) |
| ~75 | C-OH (at C2) |
Table 3: Predicted Infrared (IR) Absorption Bands for 2-Methylbutane-1,2,4-triol
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (alcohol) |
| 2970-2850 | C-H stretch (alkane) |
| 1470-1430 | C-H bend (alkane) |
| 1050-1000 | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 2-Methylbutane-1,2,4-triol
| m/z | Proposed Fragment |
| 120 | [M]⁺ (Molecular Ion) |
| 102 | [M - H₂O]⁺ |
| 89 | [M - CH₂OH]⁺ |
| 71 | [M - CH₂OH - H₂O]⁺ |
| 59 | [C₃H₇O]⁺ |
| 43 | [C₃H ]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of 2-methylbutane-1,2,4-triol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-methylbutane-1,2,4-triol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Analytical Workflow and Chiral Differentiation
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the strategy for differentiating the enantiomers.
Safety Operating Guide
Proper Disposal of (2S)-2-methylbutane-1,2,4-triol in a Laboratory Setting
The following procedural guidance provides essential safety and logistical information for the proper disposal of (2S)-2-methylbutane-1,2,4-triol, ensuring the safety of laboratory personnel and compliance with standard chemical waste regulations. This compound, while not classified as acutely toxic, presents several hazards that necessitate its handling as regulated chemical waste.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-methylbutane-1,2,4-triol is associated with the following hazards.[1] This information is critical for understanding the risks and determining the appropriate disposal route.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][3] All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[4] Do not dispose of this chemical down the drain or in general solid waste.[5]
-
Waste Collection:
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and solutions, in a designated and compatible waste container.[6]
-
The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[7]
-
Ensure the waste container is in good condition, free of leaks, and has a secure, tight-fitting lid.[6][7]
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic waste unless it is mixed with other substances.
-
Keep liquid waste separate from solid waste.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and an indication of the hazards (e.g., "Irritant," "Harmful").
-
Indicate the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8]
-
The storage area should be secure, well-ventilated, and away from sources of ignition, as other laboratory chemicals may be flammable.[2][3]
-
Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of material in case of a leak.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[4]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Disposal: The collected spill cleanup material must be disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 2-Methylbutane-1,2,4-triol | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. research.uga.edu [research.uga.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for (2S)-2-methylbutane-1,2,4-triol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling of (2S)-2-methylbutane-1,2,4-triol, a versatile building block in organic synthesis. Adherence to these guidelines is essential for minimizing risks and ensuring operational integrity.
This compound , with a molecular formula of C5H12O3 and a molecular weight of 120.15 g/mol , is classified as an irritant.[1] Understanding its hazard profile is the first step toward safe handling.
Hazard Identification and Personal Protective Equipment (PPE)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the potential hazards associated with this compound.[2] Based on its classification, the following personal protective equipment is mandatory to prevent exposure.
| Hazard Classification | Potential Effect | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (H302) | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation (H315) | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate footwear. |
| Serious Eye Damage/Eye Irritation (H319) | Causes serious eye irritation | Safety glasses with side shields or chemical safety goggles. |
| Specific Target Organ Toxicity — Single Exposure (H335) | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be required. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following protocols provide a procedural framework for working with this compound.
Experimental Workflow for Safe Handling:
Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound.
Disposal Plan:
-
Waste Collection: All waste materials containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulatory Compliance: Disposal of chemical waste must strictly adhere to all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer system.
By implementing these safety protocols, researchers can confidently handle this compound while maintaining a secure and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
